molecular formula C27H37N5O2S B1150138 NVS-CECR2-1

NVS-CECR2-1

Cat. No.: B1150138
M. Wt: 495.686
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVS-CECR2-1, also known NVS-1, is a highly potent and selective CECR2 inhibitor that has been developed in collaboration with Novartis. NVS-CECR2-1 binds to CECR2 with high affinity: IC50 = 0.047 µM in Alpha screen, KD = 0.080 µM in ITC, and demonstrates no cross reactivity in a BRD panel (48 targets). In the FRAP assay at 0.1 µM. NVS-CECR2-1 shows robust activity in cells due to its slow off-rate, but no acute toxicity. NVS-CECR2-1 is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications. The structurally related NVS-CECR2-C is a suitable control compound that is inactive against CECR2.

Properties

Molecular Formula

C27H37N5O2S

Molecular Weight

495.686

SMILES

CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1

Appearance

Solid powder

Synonyms

NVS-CECR2-1;  NVS-1;  NVS1;  NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine

Origin of Product

United States

Foundational & Exploratory

NVS-CECR2-1: A Precision Probe for the CECR2 Bromodomain

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NVS-CECR2-1 Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists

Technical Guide to Mechanism, Selectivity, and Experimental Application

Executive Summary

NVS-CECR2-1 is a high-affinity, selective chemical probe targeting the bromodomain (BRD) of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2] Unlike broad-spectrum BET inhibitors (e.g., JQ1), NVS-CECR2-1 offers exquisite selectivity, enabling researchers to dissect the specific contributions of the CECR2-containing remodeling factor (CERF) complex in chromatin remodeling, neurulation, and DNA damage response (DDR).

This guide delineates the molecular mechanism of NVS-CECR2-1, provides evidence-based protocols for its validation, and establishes the causal link between probe application and chromatin dynamics.

The Molecular Target: CECR2 and the CERF Complex

To understand the utility of NVS-CECR2-1, one must first define the biological machinery it disrupts. CECR2 is an epigenetic "reader" protein that serves as a regulatory subunit for the ISWI (Imitation Switch) family of ATP-dependent chromatin remodelers.

  • Complex Assembly: CECR2 associates with SNF2L (SMARCA1) to form the CERF complex .[2]

  • Physiological Function: The CERF complex regulates nucleosome sliding and spacing, a process critical for neurulation (neural tube closure) and spermatogenesis.

  • The Bromodomain Role: The CECR2 bromodomain recognizes acetylated lysine residues on histone tails (specifically H3K18ac and H2A.Z). This interaction acts as a "molecular anchor," tethering the remodeling complex to specific chromatin loci to initiate nucleosome sliding.

Pharmacodynamics & Mechanism of Action

NVS-CECR2-1 functions as a competitive inhibitor of the protein-protein interaction (PPI) between the CECR2 bromodomain and acetylated histones.

Structural Basis of Inhibition

The CECR2 bromodomain contains a hydrophobic pocket characterized by a conserved asparagine (Asn) residue, which typically anchors the acetyl-lysine of histone tails via hydrogen bonding.

  • Binding Kinetics: NVS-CECR2-1 occupies this acetyl-lysine binding pocket with high affinity (KD = 80 nM ; IC50 = 47 nM ).

  • Displacement: By sterically occluding the binding groove, the probe prevents CECR2 from "reading" the histone code.

  • Functional Consequence: The loss of chromatin tethering leads to the release of the CERF complex from chromatin into the nucleoplasm, halting CECR2-dependent nucleosome remodeling and dampening the DNA damage response (specifically

    
    -H2AX signaling).
    
Visualization of Signaling & Mechanism

The following diagram illustrates the competitive displacement mechanism and downstream biological effects.

CECR2_Mechanism cluster_chromatin Chromatin Environment cluster_complex CERF Complex Histone Acetylated Histone (H3K18ac / H2A.Z) CECR2 CECR2 (Bromodomain) Histone->CECR2 Native Recruitment Nucleosome Nucleosome Structure Remodeling Nucleosome Sliding (Neurulation/DDR) Nucleosome->Remodeling Promotes SNF2L SNF2L (ATPase) CECR2->SNF2L Forms Complex Displaced Complex Released to Nucleoplasm CECR2->Displaced + Probe SNF2L->Nucleosome Remodels Probe NVS-CECR2-1 (Inhibitor) Probe->Histone Blocks Interaction Probe->CECR2 Competitive Binding (IC50: 47nM) Displaced->Remodeling Inhibits

Caption: Competitive inhibition mechanism of NVS-CECR2-1 disrupting the CECR2-Histone interaction.

Selectivity Profile & Chemical Biology

A critical requirement for any chemical probe is selectivity. Off-target effects, particularly against the ubiquitous BET family (BRD2/3/4), often confound experimental results.

The Selectivity Advantage

NVS-CECR2-1 has been profiled against a panel of 48 human bromodomains.[1]

  • BET Family: Displays negligible affinity for BRD4, avoiding the transcriptional suppression associated with BET inhibitors.

  • Family VIII: High selectivity against other Family VIII bromodomains.

  • Control Compound: NVS-CECR2-C is the structurally related negative control.[2] It lacks the binding affinity for CECR2, making it an essential tool for verifying that observed phenotypes are on-target.

Quantitative Data Summary
ParameterValueMethodSignificance
IC50 47 nMAlphaScreenPotent biochemical inhibition.[2]
KD 80 nMITC (Isothermal Titration Calorimetry)High thermodynamic affinity.
Selectivity >100-foldBromoScan (48-target panel)Clean profile; minimal BET cross-reactivity.
Cellular Potency 0.1 - 1.0 µMFRAP / NanoBRETEffective concentration for cellular assays.

Experimental Protocols

To rigorously validate NVS-CECR2-1 activity in your specific model system, the following protocols are recommended. These move beyond simple viability assays to prove target engagement and chromatin displacement .

Protocol A: Fluorescence Recovery After Photobleaching (FRAP)

Rationale: This is the gold standard for measuring chromatin binding kinetics. An inhibitor should increase the mobility of the target protein (faster recovery) by reducing its residence time on chromatin.

Materials:

  • U2OS cells (or relevant line) transfected with GFP-CECR2 (full length).

  • NVS-CECR2-1 (Test) and NVS-CECR2-C (Control).[2]

  • Confocal microscope with FRAP module.

Workflow:

  • Transfection: Express GFP-CECR2 in cells 24 hours prior to imaging.

  • Treatment: Treat cells with 1.0 µM NVS-CECR2-1 for 1 hour. (Include a DMSO vehicle control and NVS-CECR2-C control).

    • Note: Pre-treatment with SAHA (2.5 µM) can increase global acetylation, enhancing the basal chromatin binding window for clearer inhibition contrast.

  • Bleaching: Select a region of interest (ROI) within the nucleus. Bleach with high-intensity laser (100% power) for <200ms.

  • Acquisition: Monitor fluorescence recovery in the ROI every 0.5s for 60–120 seconds.

  • Analysis: Calculate

    
     (half-time of recovery).
    
    • Expected Result: NVS-CECR2-1 treatment should significantly decrease the

      
       compared to DMSO/Control, indicating the protein is diffusing freely rather than binding chromatin.
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: Validates direct physical binding of the probe to CECR2 in live cells.

Workflow:

  • Treatment: Treat cells with NVS-CECR2-1 (concentration gradient: 0.1 to 10 µM) for 1 hour.

  • Harvest & Heat: Resuspend cells in PBS. Aliquot into PCR tubes. Heat individual aliquots to a specific denaturation temperature (determined previously, typically ~50-55°C for BRDs) for 3 minutes.

  • Lysis: Cool to RT, lyse cells (freeze-thaw or detergent).

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot (anti-CECR2).

    • Expected Result: NVS-CECR2-1 should stabilize soluble CECR2 at higher temperatures compared to vehicle, resulting in stronger bands in the soluble fraction.

Validation Workflow Diagram

Validation_Workflow Compound NVS-CECR2-1 Biochem Biochemical (AlphaScreen/ITC) Compound->Biochem Step 1 Cellular Cellular Target Engagement Compound->Cellular Step 2 Functional Functional Readout Compound->Functional Step 3 IC50 IC50: 47 nM Biochem->IC50 FRAP FRAP Assay (Chromatin Displacement) Cellular->FRAP CETSA CETSA (Thermal Stability) Cellular->CETSA Viability Cytotoxicity (e.g., SW48 cells) Functional->Viability

Caption: Recommended validation pipeline for NVS-CECR2-1 from biochemistry to functional phenotype.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1: A chemical probe for CECR2.[1] SGC Chemical Probes.[1] [Link][1]

  • Im, J., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[1][3] Scientific Reports, 10, 16320. [Link]

  • Banting, G.S., et al. (2005). CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[4] Human Molecular Genetics, 14(4), 513–524. [Link]

Sources

Targeting the Epigenetic Reader CECR2: A Strategic Guide to Chemical Probe Utilization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Target and the Therapeutic Rationale

CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is a specialized epigenetic reader and a core subunit of the CERF (CECR2-containing remodeling factor) complex. Unlike the widely studied BET bromodomains (BRD4), CECR2 functions as a partner to ISWI ATPases (SMARCA1/SNF2L and SMARCA5/SNF2H), directing chromatin remodeling machinery to specific genomic loci marked by acetylated histones, particularly H2A.Z and H3K18ac .

Recent high-impact studies have elevated CECR2 from a developmental regulator (neurulation, spermatogenesis) to a critical oncology target. It drives immune evasion in breast cancer by bridging acetylated RELA (NF-κB) to chromatin, thereby activating immunosuppressive cytokines (CSF1, CXCL1). Furthermore, its bromodomain (BRD) is implicated in the DNA damage response (DDR), promoting


-H2AX foci formation.

This guide provides a rigorous technical framework for investigating CECR2 function using small molecule inhibitors, moving beyond simple proliferation assays to prove molecular causality.

Mechanism of Action

The CECR2 bromodomain acts as the "anchor." Small molecule inhibitors function as competitive antagonists for the acetyl-lysine binding pocket. By occupying this pocket, the inhibitor detaches CECR2 from chromatin, rendering the CERF complex unable to localize or remodel nucleosomes at target sites.

CECR2_Mechanism cluster_chromatin Chromatin Landscape Histone Acetylated Histone (H3K18ac / H2A.Z) RELA Acetylated RELA (NF-κB p65) CECR2 CECR2 (Bromodomain) CECR2->Histone Reads Ac-Lys CECR2->RELA Co-activator Recruitment Complex CERF Complex Assembly CECR2->Complex ISWI ISWI ATPase (SMARCA1/5) ISWI->CECR2 Forms Complex Inhibitor Small Molecule (NVS-CECR2-1) Inhibitor->CECR2 Competitive Binding (Displaces Chromatin) Output Chromatin Remodeling & Gene Transcription Inhibitor->Output Blocks Complex->Output Drives

Figure 1: The CECR2 signaling node. The bromodomain reads acetylated histones or non-histone transcription factors (RELA), recruiting the ISWI ATPase to remodel chromatin. Inhibitors competitively block this reading function.

The Chemical Toolbox

Selecting the correct chemical probe is paramount. Many older bromodomain inhibitors are "pan-inhibitors" with poor selectivity. For CECR2, NVS-CECR2-1 is the gold-standard chemical probe validated by the Structural Genomics Consortium (SGC).

Comparative Profiling of Key Inhibitors
FeatureNVS-CECR2-1 (Probe)GNE-886 (Tool Compound)PFI-3 (Negative Control Ref)
Source SGC / NovartisGenentechSGC (SMARCA2/4 inhibitor)
Primary Target CECR2 BromodomainCECR2 BromodomainSMARCA2/4 (BRG1/BRM)
Biochemical Potency IC₅₀: 47 nM (AlphaScreen)K_D: 80 nM (ITC)IC₅₀: <100 nMInactive on CECR2
Selectivity Clean against 48 BRDsSelectivity >20µM vs BRD4Selective for SMARCA family
Cellular Use Conc. 0.1 – 1.0 µM0.5 – 2.0 µM10 µM (as control)
Solubility Low (Use DMSO stocks carefully)ModerateHigh
Application Primary choice for functional assays Structural comparatorEssential negative control

Critical Experimental Control: When using NVS-CECR2-1, always run a parallel arm with NVS-CECR2-C , the inactive structural analog. If the phenotype persists with the inactive control, the effect is off-target toxicity, not CECR2 inhibition.

Biophysical Validation (In Vitro)

Before moving to cells, validate that your batch of inhibitor binds the target protein. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the industry standard for bromodomain-inhibitor kinetics.

Protocol: AlphaScreen Competitive Binding Assay

Objective: Determine the IC₅₀ of NVS-CECR2-1 against the CECR2 bromodomain.

  • Reagents:

    • Recombinant His-tagged CECR2 Bromodomain.

    • Biotinylated peptide (e.g., H3K18ac or acetylated RELA peptide).

    • AlphaScreen Histidine (Nickel Chelate) Donor Beads.

    • AlphaScreen Streptavidin Acceptor Beads.

  • Workflow:

    • Step 1: Prepare a serial dilution of NVS-CECR2-1 in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

    • Step 2: Incubate His-CECR2 (100 nM) with the inhibitor for 30 mins at RT.

    • Step 3: Add Biotin-Peptide (100 nM) and incubate for 30 mins.

    • Step 4: Add Donor and Acceptor beads (20 µg/mL final) under subdued light (green filter).

    • Step 5: Incubate for 60 mins in the dark.

    • Step 6: Read on a plate reader (Excitation 680nm / Emission 520-620nm).

  • Data Analysis:

    • Plot signal (CPS) vs. log[Inhibitor]. A decrease in signal indicates the inhibitor has displaced the peptide from the bromodomain.

    • Self-Validation: The "Hook Effect" occurs at high bead concentrations; ensure protein/peptide concentrations are below the saturation limit of the beads.

Cellular Target Engagement

Demonstrating that the drug enters the nucleus and binds CECR2 is a mandatory step for high-quality publications.

Method A: Fluorescence Recovery After Photobleaching (FRAP)

Logic: CECR2 bound to chromatin is immobile. Inhibitor treatment displaces CECR2, increasing its mobility (diffusion rate).

Protocol:

  • Transfection: Transfect cells (e.g., U2OS or HEK293) with GFP-CECR2 . Allow 24h expression.

  • Treatment: Treat with NVS-CECR2-1 (0.5 µM) or DMSO for 1-4 hours.

  • Acquisition (Confocal Microscope):

    • Select a Region of Interest (ROI) within the nucleus (avoid nucleoli).

    • Pre-bleach: Image for 5 seconds to establish baseline.

    • Bleach: Use 100% laser power (488nm) for <200ms to bleach the ROI.

    • Recovery: Image every 0.5s for 60 seconds.

  • Analysis:

    • Normalize fluorescence intensity (

      
      ) using the equation:
      
      
      
      
    • Result: Inhibitor-treated cells will show a shorter half-time of recovery (

      
      )  and a higher mobile fraction  compared to DMSO, proving chromatin displacement.
      
Method B: Cellular Thermal Shift Assay (CETSA)

Logic: Ligand binding thermally stabilizes the protein, shifting its aggregation temperature (


) higher.[1][2]

Protocol:

  • Treatment: Treat intact cells with NVS-CECR2-1 (1 µM) for 1 hour.

  • Heating: Aliquot cells into PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles (liquid nitrogen/37°C x3).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet aggregates.

  • Detection: Run supernatant on Western Blot (anti-CECR2).

  • Result: The inhibitor-treated sample will show soluble CECR2 bands at higher temperatures where the DMSO control has precipitated.

FRAP_Workflow cluster_prep Preparation cluster_microscopy Confocal Microscopy cluster_analysis Data Analysis Transfect Transfect GFP-CECR2 Treat Treat with NVS-CECR2-1 (vs DMSO) Transfect->Treat PreBleach Pre-Bleach Baseline (Immobile on Chromatin) Treat->PreBleach Bleach Photobleach ROI (100% Laser Power) PreBleach->Bleach Recovery Monitor Recovery (Diffusion of unbleached protein) Bleach->Recovery CurveFit Fit Recovery Curve Recovery->CurveFit Result Validation: Decreased t1/2 Increased Mobile Fraction CurveFit->Result

Figure 2: FRAP Workflow for validating CECR2 inhibitor engagement. Successful inhibition results in rapid fluorescence recovery due to detachment from chromatin.

Functional & Phenotypic Readouts[3]

Once target engagement is proven, assess the downstream biological consequences.

A. Immunology: NF-κB/RELA Dependent Transcription

CECR2 is required for the expression of metastatic cytokines.

  • Assay: RT-qPCR.

  • Targets: CSF1, CXCL1, IL6.

  • Expectation: NVS-CECR2-1 treatment should suppress the induction of these genes following TNF-

    
     stimulation.
    
  • Self-Validation: Perform a Co-IP of CECR2 and RELA. The inhibitor should disrupt this interaction if it is mediated by the bromodomain reading acetylated RELA.

B. DNA Damage Response (DDR)

CECR2 inhibition impairs the repair of double-strand breaks.

  • Assay: Immunofluorescence for

    
    -H2AX.
    
  • Protocol: Treat cells with inhibitor -> Induce damage (Ionizing Radiation or Etoposide) -> Fix cells at 1h and 24h.

  • Expectation: Inhibitor-treated cells will show persistent

    
    -H2AX foci at 24h (failure to repair) or, conversely, a failure to form foci initially (recruitment failure), depending on the specific cell line context.
    

References

  • Structural Genomics Consortium. (2018). NVS-CECR2-1: A chemical probe for CECR2.[3][4] The SGC.[5] [Link]

  • Park, S. G., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[6][7] Scientific Reports, 10, 16330. [Link]

  • Zhang, H., et al. (2022).[8] CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression. Science Translational Medicine, 14(630). [Link]

  • Banting, G. S., et al. (2005). CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[3] Human Molecular Genetics, 14(4), 513–524. [Link]

  • Hadden, M. K., et al. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2).[5][3][4][9] ACS Medicinal Chemistry Letters, 8(6), 662–667. [Link]

Sources

Methodological & Application

how to use NVS-CECR2-1 in a FRAP assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Target Engagement of NVS-CECR2-1 via FRAP Assay

Abstract & Introduction

NVS-CECR2-1 is a high-quality chemical probe developed by the Structural Genomics Consortium (SGC) in collaboration with Novartis. It is a potent, selective inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain.[1][2]

The Challenge: In drug discovery, proving that a molecule enters the cell and engages its target in a physiological environment is critical. Biochemical assays (like AlphaScreen) prove binding in a tube, but they do not account for membrane permeability or nuclear localization.

The Solution: FRAP Microscopy Fluorescence Recovery After Photobleaching (FRAP) is the gold-standard method for validating bromodomain inhibitors in living cells.

  • Mechanism: CECR2 is a chromatin "reader."[1] In its basal state, it binds to acetylated histones, making it relatively immobile in the nucleus.

  • Drug Effect: When NVS-CECR2-1 binds to the CECR2 bromodomain, it blocks the acetyl-lysine binding pocket.[3] This displaces CECR2 from the chromatin, transitioning it from a "bound" (stationary) state to a "diffusive" (mobile) state.

  • Readout: The inhibitor-treated cells will display a significantly faster fluorescence recovery rate (

    
    ) compared to DMSO or negative control-treated cells.
    

Mechanism of Action (Visualized)

The following diagram illustrates the molecular logic underpinning this assay.

FRAP_Mechanism cluster_chromatin Chromatin Environment Histone Acetylated Histone (Immobile Scaffold) CECR2_Bound GFP-CECR2 (Bound/Stationary) Histone->CECR2_Bound Bromodomain Interaction CECR2_Free GFP-CECR2 + Inhibitor (Free/Mobile) CECR2_Bound->CECR2_Free Displacement (Competition) Drug NVS-CECR2-1 (Inhibitor) Drug->CECR2_Bound Cell Entry

Figure 1: Mechanism of Displacement. NVS-CECR2-1 competes with acetylated histones for the CECR2 bromodomain pocket, releasing the protein into the nucleoplasm where it diffuses rapidly.

Experimental Design & Reagents

To ensure scientific integrity, this assay requires a specific negative control to rule out off-target toxicity or photophysical artifacts.

A. Reagent Checklist
ComponentSpecificationPurposeSource/Ref
Active Probe NVS-CECR2-1 Inhibits CECR2-Chromatin binding.[2]
Negative Control NVS-CECR2-C Structurally similar but inactive.[2]
Target Construct GFP-CECR2 (Full Length) Fluorescent reporter.Custom/Addgene
Cell Line U2OS or HeLaAdherent cells with large nuclei.ATCC
Imaging Media Phenol-red free DMEMReduces background fluorescence.Gibco

Critical Note on Constructs: Do not use a monomeric Bromodomain-only construct if possible. Monomeric bromodomains often have weak affinity (


 > 10 µM) and recover too fast even without drug. Use Full-Length CECR2  or a Multi-domain construct  to ensure a slow baseline recovery (chromatin-bound state).
B. Dose Selection Strategy
  • In Vitro Potency:

    
     nM; 
    
    
    
    nM.[2][3]
  • FRAP Concentration: Use 0.1 µM to 1.0 µM .

    • Why? SGC data shows robust displacement at 0.1 µM. Excessively high concentrations (>5 µM) may cause non-specific effects or solubility issues.

Step-by-Step Protocol

Phase 1: Cell Preparation (Day 1-2)
  • Seeding: Seed U2OS cells in a 4-chamber glass-bottom dish (e.g., MatTek or Ibidi).

    • Density: Aim for 50-60% confluency at time of transfection.

  • Transfection: Transfect with GFP-CECR2 plasmid using Lipofectamine 3000 or FuGENE HD.

    • DNA Amount: Low (50-100 ng per well) to avoid overexpression artifacts (aggregates).

  • Incubation: Allow expression for 24 hours.

Phase 2: Treatment (Day 3)
  • Media Change: Replace culture media with warm, phenol-red free imaging media (supplemented with 10% FBS and L-Glutamine).

  • Compound Addition:

    • Well 1: DMSO (Vehicle Control) - 0.1% final.

    • Well 2: NVS-CECR2-C (Negative Control) - 1.0 µM.

    • Well 3: NVS-CECR2-1 (Active Probe) - 0.1 µM.[2]

    • Well 4: NVS-CECR2-1 (Active Probe) - 1.0 µM.

  • Incubation: Incubate for 1 hour at 37°C. (Bromodomain displacement is rapid; long incubations are unnecessary and may induce degradation).

Phase 3: FRAP Acquisition (Confocal Microscopy)
  • Instrument: Confocal microscope (e.g., Zeiss LSM 880, Leica SP8, Nikon A1) with a temperature-controlled chamber (37°C) and CO2 supply.

  • Objective: 63x or 40x Oil Immersion (NA > 1.2).

Acquisition Parameters:

  • ROI Selection: Select a circular region of interest (ROI) ~1-2 µm diameter in a homogeneous area of the nucleus (avoid nucleoli).

  • Reference ROI: Select a similar sized ROI in a non-bleached nucleus (to correct for passive bleaching).

  • Background ROI: Select an area outside the cell.

  • Sequence:

    • Pre-bleach: 5-10 frames (to establish baseline

      
      ).
      
    • Bleach: High intensity (100% laser power, 488 nm). Short duration (<200 ms) to minimize diffusion during bleach.

    • Post-bleach: Rapid imaging (e.g., every 50-100 ms) for 30-60 seconds.

Data Analysis & Interpretation

A. Normalization Workflow

Raw intensity data must be double-normalized to account for:

  • Differences in initial brightness.

  • Passive photobleaching during the acquisition scan.

Formula:



Where:

  • 
     = Intensity of bleached spot.
    
  • 
     = Intensity of reference nucleus.
    
  • 
     = Background intensity.
    
  • 
     = Average intensity before bleaching.
    
B. Curve Fitting

Fit the normalized data to a single exponential recovery equation:



  • Calculate Half-time (

    
    ):  The time required to recover 50% of the mobile fraction.
    
C. Expected Results (Self-Validation)
ConditionExpected

Mobile FractionInterpretation
DMSO High (Slow)Low (< 40%)Protein is tethered to chromatin.
NVS-CECR2-C High (Slow)Low (< 40%)VALIDATION: Negative control does not disrupt binding.
NVS-CECR2-1 Low (Fast) High (> 80%) HIT: Probe successfully displaces protein.[2]

Workflow Diagram

FRAP_Workflow cluster_treatment Treatment (1 hr) cluster_analysis Data Analysis start Seed U2OS/HeLa Cells transfect Transfect GFP-CECR2 (24 hrs) start->transfect treat_dmso DMSO (Vehicle) transfect->treat_dmso treat_neg NVS-CECR2-C (1 µM) transfect->treat_neg treat_pos NVS-CECR2-1 (0.1 - 1 µM) transfect->treat_pos microscopy Confocal Microscopy (37°C, 5% CO2) treat_dmso->microscopy treat_neg->microscopy treat_pos->microscopy bleach Photobleach ROI microscopy->bleach measure Measure Recovery (t1/2) bleach->measure compare Compare Mobility measure->compare

Figure 2: Experimental Workflow. Parallel processing of controls and active probe ensures data validity.

Troubleshooting & Pitfalls

  • Recovery is too fast in DMSO:

    • Cause: You are likely using the Bromodomain-only construct (monomer) which binds weakly.

    • Fix: Switch to Full-Length CECR2 or a dimeric construct to establish a proper "bound" baseline.

  • Cell Toxicity:

    • Cause: High concentration or DMSO sensitivity.

    • Fix: NVS-CECR2-1 is potent at 100 nM. Do not exceed 1 µM. Ensure DMSO is <0.5%.

  • No difference between Probe and Neg Control:

    • Cause: The GFP tag may be interfering with the bromodomain, or the protein is binding via a different domain (e.g., PHD finger).

    • Fix: Verify construct integrity. Ensure the probe is fresh (stored at -20°C or -80°C).

References

  • Structural Genomics Consortium (SGC). "NVS-CECR2-1 Chemical Probe."[3] The SGC Website. Accessed October 2023. [Link][3]

  • Im, J., et al. "Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells." Scientific Reports 10, 16330 (2020).[4] [Link]

Sources

Application Note: High-Throughput AlphaScreen™ Assay for CECR2 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein is a critical component of the CERF chromatin remodeling complex, playing a pivotal role in neurulation and DNA damage response (DDR).[1][2] Its bromodomain (BRD) specifically recognizes acetylated lysine residues on histones H3 and H4. Dysregulation of CECR2 is implicated in breast cancer metastasis and glioblastoma, making it a high-value therapeutic target. This Application Note details the development and optimization of an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to identify small-molecule inhibitors of the CECR2-histone interaction. Unlike heterogeneous ELISA formats, this mix-and-read protocol eliminates wash steps, offering a robust Z’ factor (>0.7) suitable for high-throughput screening (HTS).

Introduction & Assay Principle

The Biological Target: CECR2

CECR2 belongs to the bromodomain family of "readers," proteins that recognize


-acetylated lysine residues on histone tails.[2][3][4][5] While many bromodomains (like the BET family) are promiscuous, CECR2 exhibits distinct specificity for multi-acetylated histone H4 (H4K5ac, K8ac, K12ac, K16ac) and specific H3 marks (e.g., H3K18ac). Inhibiting this interaction disrupts the recruitment of the CERF complex to chromatin, potentially stalling oncogenic transcriptional programs.
The AlphaScreen Principle

The assay relies on the transfer of singlet oxygen (


) from a Donor bead to an Acceptor bead.[6]
  • Donor Beads: Coated with Streptavidin, these bind the Biotinylated Acetylated Peptide (Histone mimic). Upon excitation at 680 nm, they convert ambient oxygen to singlet oxygen.

  • Acceptor Beads: Coated with anti-GST or Nickel Chelate, these capture the Recombinant CECR2 Protein (GST- or His-tagged).

  • The Signal: When CECR2 binds the peptide, the beads are brought within ~200 nm. The singlet oxygen travels to the Acceptor bead, triggering a chemiluminescent emission at 520–620 nm.

  • Inhibition: A small molecule inhibitor competes with the peptide for the CECR2 acetyl-lysine binding pocket. This prevents bead association, resulting in signal loss.[6][7]

Mechanistic Diagram

AlphaScreen_Mechanism cluster_complex Native Binding (High Signal) cluster_inhibition Inhibited State (Signal Loss) Donor Streptavidin Donor Bead (Excitation 680nm) Peptide Biotin-H4-Ac Peptide Donor->Peptide Biotin-Strep Acceptor Anti-GST Acceptor Bead (Emission 570nm) Donor->Acceptor Singlet Oxygen Transfer CECR2 GST-CECR2 Protein Peptide->CECR2 Ac-Lys Binding CECR2->Acceptor GST-Ab Inhibitor Small Molecule (e.g., GNE-886) CECR2_Blocked GST-CECR2 (Blocked) Inhibitor->CECR2_Blocked Competes for Binding Pocket

Caption: AlphaScreen mechanism. Left: CECR2 binds acetylated peptide, bridging beads for signal. Right: Inhibitor blocks CECR2, breaking the bridge.

Materials & Reagents

Reagents
ComponentSpecificationRecommended Source
Target Protein Recombinant Human CECR2 (Bromodomain), GST-taggedBPS Bioscience or Active Motif
Peptide Ligand Biotin-Histone H4 (tetra-acetyl K5,8,12,16) or Biotin-H3K18acAnaSpec / EpiCypher
Donor Beads Streptavidin Donor BeadsRevvity (PerkinElmer)
Acceptor Beads Anti-GST Acceptor Beads (or Ni-NTA if His-tagged)Revvity (PerkinElmer)
Reference Inhibitor GNE-886 (IC50 ~47 nM) or NVS-CECR2-1Cayman Chemical / MedChemExpress
Microplate 384-well, white opaque (OptiPlate-384)Revvity / Corning
Assay Buffer Formulation (Critical)

AlphaScreen is sensitive to buffer composition.[8][9] Avoid transition metals (Fe, Cu, Zn) and singlet oxygen quenchers (Azide).[10]

  • Base: 50 mM HEPES, pH 7.5

  • Salt: 100 mM NaCl

  • Detergent: 0.01% (v/v) Tween-20 (Prevents non-specific binding)

  • Carrier: 0.1% (w/v) BSA (High purity, fatty-acid free preferred)

  • Reducing Agent: 1 mM DTT (Add fresh daily)

Protocol Phase 1: Assay Development (Cross-Titration)

Objective: Determine the optimal concentrations of CECR2 and Peptide to avoid the "Hook Effect." The Hook Effect occurs when an excess of analyte saturates the beads independently, preventing the formation of Donor-Peptide-Protein-Acceptor complexes, causing a false decrease in signal.

Cross-Titration Matrix Setup
  • Peptide Titration (Rows): Prepare a serial dilution of Biotin-Peptide (0 nM to 300 nM).

  • Protein Titration (Columns): Prepare a serial dilution of GST-CECR2 (0 nM to 100 nM).

  • Bead Concentration: Keep constant at 20 µg/mL (final).

Workflow
  • Dispense: Add 5 µL GST-CECR2 + 5 µL Biotin-Peptide to wells.

  • Incubate: 30 minutes at Room Temperature (RT).

  • Acceptor Addition: Add 10 µL Anti-GST Acceptor Beads (diluted in buffer). Incubate 30 mins RT.[6][9][10]

  • Donor Addition: Add 10 µL Streptavidin Donor Beads (diluted in buffer). Perform in subdued light (<100 Lux).

  • Final Incubation: 60 minutes RT in the dark.

  • Read: EnVision or compatible reader (Alpha mode).

Data Interpretation (The Hook Point)

Plot Signal (CPS) vs. Protein Concentration for each peptide line.

  • Selection Criteria: Choose concentrations that yield a high signal-to-background (S/B > 50) but are below the Hook point (saturation).

  • Typical Optimal Conditions: CECR2 ~25–50 nM; Peptide ~50–100 nM.

Protocol Phase 2: Inhibition Screening (IC50 Determination)

Objective: Measure the potency of test compounds using the optimized conditions derived from Phase 1.

Experimental Workflow Diagram

Workflow Start Start: Prepare 1x Assay Buffer (Fresh DTT) Step1 Compound Addition Dispense 2.5 µL Test Inhibitor (in <1% DMSO final) Start->Step1 Step2 Protein Addition Add 2.5 µL GST-CECR2 (4x conc) Incubate 15 min @ RT Step1->Step2 Step3 Peptide Addition Add 5 µL Biotin-Peptide (2x conc) Incubate 30 min @ RT Step2->Step3 Step4 Acceptor Bead Addition Add 10 µL Anti-GST Beads Incubate 30 min @ RT Step3->Step4 Step5 Donor Bead Addition Add 10 µL Streptavidin Beads (Dark Conditions) Incubate 60 min @ RT Step4->Step5 Read Read Plate (AlphaScreen Protocol) Step5->Read

Caption: Step-by-step workflow for CECR2 inhibition screening. Total assay volume: 30 µL.

Detailed Pipetting Scheme (384-Well Plate)
OrderComponentVolumeNotes
1Test Compound / DMSO Control2.5 µLFinal DMSO should be <1%.
2GST-CECR2 (4x optimized conc.)2.5 µLPre-incubate with compound for 15 min to allow binding.
3Biotin-Peptide (2x optimized conc.)5.0 µLInitiates the complex formation.
Incubation 30 Minutes at RT
4Anti-GST Acceptor Beads (60 µg/mL)10.0 µLFinal bead conc: 20 µg/mL.
Incubation 30 Minutes at RT
5Streptavidin Donor Beads (60 µg/mL)10.0 µLProtect from light.
Incubation 60 Minutes at RT (Dark)
Total 30.0 µL

Data Analysis & Validation

Calculation of % Inhibition

Normalize the raw Alpha counts (CPS) to the controls:



  • Max CPS (High Control): CECR2 + Peptide + DMSO (No Inhibitor).

  • Min CPS (Low Control): Buffer/Beads only (or CECR2 + Peptide + Excess known inhibitor).

Curve Fitting

Fit the data to a 4-parameter logistic (4PL) equation to determine IC50:



Quality Control (Z-Factor)

For a robust screening assay, the Z-factor must be > 0.5.



Where 

is standard deviation and

is the mean signal.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Signal Hook Effect (Saturation)Re-run cross-titration. Lower the protein/peptide concentration.
Buffer IncompatibilityEnsure no phosphate (PBS) is used; phosphate quenches singlet oxygen. Use HEPES.
Bead PhotobleachingDonor beads are light-sensitive.[8] Handle in green-filtered light or darkness.
High Background Non-specific bindingIncrease Tween-20 to 0.05% or add 100 mM NaCl.
Variable Data Pipetting ErrorsAlpha assays are low-volume. Use automated dispensing (e.g., Echo, Multidrop) if possible.
EvaporationSeal plates tightly during incubations.

References

  • GNE-886 Discovery: Crawford, T. D., et al. "GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2)."[1][2][4][11] ACS Medicinal Chemistry Letters, 2017.[4][11] Link[4]

  • CECR2 Specificity: Bison, G., et al.[4][12] "The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands."[1] bioRxiv, 2024. Link

  • AlphaScreen Principles: Eglen, R. M., et al. "The use of AlphaScreen technology in HTS: current status." Current Chemical Genomics, 2008. Link

  • CECR2 in DNA Damage: Lee, H. S., et al. "Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein." Molecular and Cellular Biology, 2012. Link

Sources

Troubleshooting & Optimization

NVS-CECR2-1 Technical Support Center: A Guide to Stability and Handling in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for NVS-CECR2-1, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of NVS-CECR2-1 in cell-based assays, with a special focus on navigating its stability and solubility challenges.

Introduction to NVS-CECR2-1

NVS-CECR2-1 is a valuable chemical probe for investigating the biological roles of CECR2, a bromodomain-containing protein involved in chromatin remodeling, DNA damage response, and neurulation.[1] With a half-maximal inhibitory concentration (IC₅₀) of 47 nM, it offers high potency and selectivity, making it a precise tool for dissecting CECR2-dependent pathways. However, like many small molecule inhibitors, its physicochemical properties, particularly its poor aqueous solubility, require careful consideration to ensure experimental success.[1] This guide provides the foundational knowledge and practical protocols to help you generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NVS-CECR2-1?

A1: NVS-CECR2-1 functions by selectively binding to the acetyl-lysine binding pocket of the CECR2 bromodomain. This competitive inhibition prevents CECR2 from recognizing and binding to acetylated histones and other proteins, effectively displacing it from chromatin and disrupting its downstream functions.[1]

Q2: What is the recommended starting concentration for cell-based assays?

A2: A starting concentration of 1 µM is recommended for most cellular assays. However, due to its high potency (IC₅₀ = 47 nM), robust cellular activity has been observed at concentrations as low as 0.1 µM in specific assays like Fluorescence Recovery After Photobleaching (FRAP).[1] We strongly advise performing a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

Q3: How should I prepare my stock solution of NVS-CECR2-1?

A3: NVS-CECR2-1 is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. We recommend preparing a high-concentration stock solution (e.g., 10 mM or 50 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[2]

Q4: Is there a negative control compound available for NVS-CECR2-1?

A4: Yes, the structurally related compound NVS-CECR2-C is the recommended inactive control.[1] It is crucial to include this control in your experiments to differentiate the specific effects of CECR2 inhibition from any potential off-target or compound-related artifacts.

Q5: What are the primary factors that can affect the stability of NVS-CECR2-1 in my cell culture medium?

A5: The stability of any small molecule in culture medium can be influenced by several factors:

  • pH: While media are buffered, cellular metabolism can cause local pH shifts that may degrade pH-sensitive compounds.[3]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally unstable molecules.[3]

  • Media Components: Complex media contain a rich mixture of amino acids, vitamins, and salts that could potentially react with the inhibitor.[3]

  • Serum Proteins: If you are using serum-supplemented media, the compound may bind to proteins like albumin, reducing its free concentration and potentially affecting its stability.[3]

  • Enzymatic Degradation: Cells may release or express enzymes that can metabolize the compound.[3]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light. It is good practice to protect solutions from light.[3]

Troubleshooting Guide: Solubility and Stability Issues

The most common challenge reported for NVS-CECR2-1 is its poor aqueous solubility.[1] This can lead to compound precipitation, reduced effective concentration, and inconsistent results.

Problem Potential Cause Recommended Solution
Precipitate forms in culture medium after adding the compound. The final DMSO concentration is too low to maintain solubility, or the compound's solubility limit in the aqueous medium has been exceeded.1. Optimize Dilution: Perform a serial dilution of your DMSO stock. Instead of a large single dilution into the medium, first, make an intermediate dilution in DMSO, then add this to the medium. This prevents "shock" precipitation.[4] 2. Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, although most cell lines can tolerate up to 1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4] 3. Visual Inspection: After adding the compound to the medium, gently mix and visually inspect for any precipitate under a microscope before adding to cells.
Inconsistent or lower-than-expected activity between experiments. 1. Compound Degradation: The compound may be unstable in the culture medium over the course of a long incubation period. 2. Stock Solution Issues: Repeated freeze-thaw cycles may have degraded the stock solution.1. Assess Stability: Perform a stability study (see protocol below) to determine the half-life of NVS-CECR2-1 in your specific medium. 2. Replenish Compound: For long-term experiments (e.g., > 24-48 hours), consider replacing the medium with freshly prepared compound-containing medium at regular intervals. 3. Use Fresh Aliquots: Always thaw a fresh, single-use aliquot of your high-concentration DMSO stock for each experiment.[2]
No biological effect observed, even at 1 µM. 1. Poor Solubility: The compound may have precipitated, resulting in a much lower effective concentration. 2. Cell Line Resistance: The chosen cell line may not depend on CECR2 for the phenotype being measured. 3. Assay Incubation Time: The incubation time may be too short to observe a biological effect.1. Confirm Solubility: Check for precipitation as described above. Consider running a turbidity assay to formally measure the solubility limit in your medium.[4] 2. Validate Target: Confirm that your cell line expresses CECR2 protein. 3. Time Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[5]
Visualizing the Problem: The Path from Stock to Cell

cluster_0 Preparation cluster_1 Potential Pitfalls cluster_2 Experiment Stock 1. High Conc. Stock in 100% DMSO (-20°C) Intermediate 2. Intermediate Dilution (e.g., in DMSO or PBS) Stock->Intermediate Thaw single-use aliquot Working 3. Final Working Solution in Culture Medium (Final DMSO <0.5%) Intermediate->Working Careful dilution Precipitation Precipitation (Poor Solubility) Working->Precipitation Exceeded solubility limit CellCulture 4. Addition to Cell Culture Working->CellCulture Degradation Degradation (Instability) CellCulture->Degradation pH, Temp, Enzymes

Caption: Workflow for preparing NVS-CECR2-1 with key points of failure.

Experimental Protocols

Protocol 1: Preparation of NVS-CECR2-1 Working Solution

This protocol describes the preparation of a 1 µM working solution from a 10 mM DMSO stock.

Materials:

  • NVS-CECR2-1 powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture medium

Methodology:

  • Prepare 10 mM Stock Solution:

    • Briefly centrifuge the vial of NVS-CECR2-1 powder to ensure all contents are at the bottom.

    • Based on the molecular weight (495.68 g/mol ), dissolve the powder in the appropriate volume of anhydrous DMSO to make a 10 mM stock solution. For example, dissolve 1 mg in 201.7 µL of DMSO.

    • Vortex thoroughly until fully dissolved.

  • Aliquot and Store:

    • Aliquot the 10 mM stock into single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.

    • Store at -20°C, protected from light.

  • Prepare Working Solution (for a final volume of 10 mL of medium):

    • Thaw one aliquot of the 10 mM stock solution.

    • Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 by adding 2 µL of the stock to 198 µL of pre-warmed culture medium in a sterile tube. This creates a 100 µM intermediate solution. Vortex gently.

    • Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed culture medium. This yields a final concentration of 1 µM NVS-CECR2-1.

    • Mix by inverting the tube several times. Visually inspect for any precipitation before adding to your cells.

Protocol 2: Assessing NVS-CECR2-1 Stability in Cell Culture Medium

This protocol provides a framework to determine the stability of NVS-CECR2-1 in your specific cell culture medium using HPLC or LC-MS.

Workflow Diagram:

cluster_0 Setup cluster_1 Time-Course Sampling cluster_2 Analysis A Spike NVS-CECR2-1 into cell-free medium (e.g., 1 µM) B Incubate under standard culture conditions (37°C, 5% CO₂) A->B T0 Time = 0 hr T6 Time = 6 hr T24 Time = 24 hr T48 Time = 48 hr C Quantify remaining NVS-CECR2-1 (e.g., by HPLC or LC-MS) T0->C Sample & Store at -80°C T6->C Sample & Store at -80°C T24->C Sample & Store at -80°C T48->C Sample & Store at -80°C D Plot % Remaining vs. Time and calculate half-life C->D

Caption: Experimental workflow for testing compound stability in media.

Methodology:

  • Preparation: Prepare a working solution of NVS-CECR2-1 in your complete cell culture medium (including serum, if applicable) at your desired final concentration (e.g., 1 µM).

  • Incubation: Place the medium containing NVS-CECR2-1 in a sterile flask or tube and incubate it in your cell culture incubator (37°C, 5% CO₂).

  • Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium. The "Time 0" sample should be taken immediately after preparation.

  • Storage: Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Analysis: Analyze the samples using a validated analytical method, such as HPLC or LC-MS, to quantify the concentration of intact NVS-CECR2-1.

  • Data Interpretation: Calculate the percentage of NVS-CECR2-1 remaining at each time point relative to the Time 0 sample. Plotting this data will reveal the degradation kinetics and allow you to estimate the compound's half-life under your specific experimental conditions.

References

  • Structural Genomics Consortium. NVS-CECR2-1. Available at: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Available at: [Link]

  • Tocris Bioscience. NVS-CECR2-1 (5744) by Tocris, Part of Bio-Techne. Available at: [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: NVS-CECR2-1 Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Baseline

Welcome to the NVS-CECR2-1 technical support hub. If you are accessing this guide, you are likely observing experimental data that contradicts your initial hypothesis regarding CECR2 inhibition.

NVS-CECR2-1 is a potent, selective chemical probe targeting the bromodomain (BRD) of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2] It is not a BET inhibitor. It functions by competitively binding to the acetyl-lysine binding pocket of CECR2, displacing the protein from acetylated chromatin (specifically H3K18ac and H3K9ac marks).

However, CECR2 is a scaffolding subunit of the CERF (CECR2-containing Remodeling Factor) complex, which includes the ATPase SNF2H/L (SMARCA5/1) . Unexpected results often stem from confusing domain inhibition (probe) with protein ablation (CRISPR/RNAi), or from uncharacterized off-target cytotoxicity.

Module 1: Troubleshooting Lack of Phenotype

User Query: "I treated my cells with 1 µM NVS-CECR2-1, but I don't see the transcriptional or morphological changes observed in my CECR2-knockdown (KD) models."

Root Cause Analysis: Scaffolding vs. Activity

This is the most common discrepancy. NVS-CECR2-1 inhibits the reading function of the bromodomain. It does not degrade the protein.

  • Knockdown (CRISPR/siRNA): Removes the entire CECR2 protein, destabilizing the CERF complex and potentially preventing the recruitment of the ATPase SNF2H/L.

  • Inhibition (NVS-CECR2-1): Displaces CECR2 from specific acetylated histones.[3] However, the CECR2 protein remains physically present and may still scaffold SNF2H/L to chromatin via alternative interactions (e.g., DNA binding via its DDT domain or interactions with other transcription factors).

Diagnostic Workflow

G Start Observation: No Phenotype Step1 Step 1: Validate Target Engagement (Is the probe inside the nucleus?) Start->Step1 Decision1 Is Engagement Confirmed? Step1->Decision1 Solubility Check Solubility/Stability (See Module 3) Decision1->Solubility No/Unsure Step2 Step 2: Compare vs. Degradation Decision1->Step2 Yes Hypothesis Hypothesis: Scaffolding Function Persists Step2->Hypothesis Action Action: Perform Chromatin Fractionation or FRAP Assay Hypothesis->Action

Figure 1: Diagnostic logic for lack of phenotypic response.

Solution: The "Displacement Check"

Do not rely on downstream transcription (qPCR) as proof of target engagement. You must prove the probe physically displaced CECR2.

  • Perform FRAP (Fluorescence Recovery After Photobleaching): See Protocol A.

  • Chromatin Fractionation: If NVS-CECR2-1 is working, CECR2 should shift from the insoluble chromatin fraction to the soluble nuclear fraction.

Module 2: Troubleshooting Unexpected Cytotoxicity

User Query: "My cells are dying at 2-5 µM concentrations. Is CECR2 essential for survival, or is this off-target?"

Root Cause Analysis: The "CECR2-Independent" Effect

While NVS-CECR2-1 is highly selective against the BET family (BRD4), high concentrations (>2 µM) can induce cytotoxicity that is independent of CECR2.

  • Evidence: Studies have shown that NVS-CECR2-1 kills certain cancer cells (e.g., SW48) even when CECR2 is depleted, suggesting an off-target mechanism at higher doses.[3][4]

  • Selectivity Profile:

    • CECR2 IC50: ~47 nM (Biochemical).[1][2]

    • Recommended Cellular Dose: 0.5 – 1.0 µM.

    • Risk Zone: > 2.5 µM (High risk of non-specific toxicity).

Validation Experiment: The Negative Control

You must run a parallel arm with NVS-CECR2-C (the inactive control compound).

Result ScenarioInterpretationAction
Active Probe kills; Control is safe On-target effect (mostly).Validate with CECR2-KD rescue.
Both Probe and Control kill Chemical toxicity / Off-target.STOP. Lower concentration.
Probe kills WT and CECR2-KD cells Off-target toxicity.The phenotype is likely false.

Module 3: Technical Integrity & Handling

User Query: "My IC50 curves are highly variable between replicates."

Root Cause: Solubility & Precipitation

NVS-CECR2-1 has poor aqueous solubility. It is prone to "crashing out" in cell culture media, effectively lowering the actual concentration the cells receive.

Best Practices Checklist
  • Solvent: Ensure stock is 10 mM in 100% DMSO. Store at -20°C or -80°C.

  • Dilution: Do not dilute directly into the media bottle.

    • Correct Method: Dilute stock 1:1000 into a small volume of media, vortex immediately, then add to the well.

  • Visual Check: Inspect wells under 20x magnification immediately after treatment. If you see micro-crystals/precipitate, your data is invalid.

Standardized Protocols

Protocol A: FRAP Assay (Target Engagement)

The Gold Standard for Bromodomain Probes.

Objective: Measure the mobility of GFP-CECR2. An active inhibitor will displace CECR2 from chromatin, making it move faster (faster recovery time).

Materials:

  • Cells expressing GFP-CECR2 (transient or stable).

  • NVS-CECR2-1 (1 µM) and NVS-CECR2-C (1 µM).

  • Confocal microscope with bleaching laser.

Step-by-Step:

  • Seeding: Plate GFP-CECR2 cells in glass-bottom dishes 24h prior.

  • Treatment: Treat with 1 µM NVS-CECR2-1 or DMSO control for 1–2 hours.

  • Bleach: Select a region of interest (ROI) in the nucleus (avoid nucleoli). Bleach with 100% laser power for <200ms.

  • Acquisition: Image recovery every 0.5s for 60s.

  • Analysis: Normalize fluorescence intensity.

    • Expected Result: NVS-CECR2-1 treated cells show significantly faster

      
       (half-time of recovery) compared to DMSO/Control, indicating the protein is freely diffusing and not bound to histones.
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Use if GFP constructs are unavailable.

Objective: Confirm ligand binding in intact cells. Binding usually stabilizes the protein, increasing its melting temperature (


).

Step-by-Step:

  • Treatment: Treat 10^7 cells with 1 µM NVS-CECR2-1 for 1 hour.

  • Harvest: Resuspend cells in PBS containing protease inhibitors.

  • Aliquot: Split into 8–10 PCR tubes (50 µL each).

  • Heat Shock: Heat each tube to a gradient of temperatures (e.g., 40°C to 60°C) for 3 minutes.

  • Lysis: Freeze-thaw (liquid nitrogen / 25°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable protein pellets; stable protein stays in supernatant).

  • Western Blot: Analyze supernatant for CECR2.

  • Result: The NVS-CECR2-1 treated curve should shift to the right (higher stability) compared to DMSO.

Visualizing the Mechanism

Mechanism Chromatin Acetylated Chromatin (H3K18ac) CECR2 CECR2 Protein (Scaffold) CECR2->Chromatin Binds via BRD Complex CERF Complex (SNF2H/L) CECR2->Complex Scaffolds Result Result: CECR2 Displaced BUT Complex Intact CECR2->Result Probe NVS-CECR2-1 Probe->CECR2 Blocks BRD (Displacement) Probe->Result

Figure 2: Mechanism of Action. Note that while chromatin binding is blocked, the complex itself is not destroyed.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1 Probe Characterization.[1] SGC Chemical Probes.[1][3] [Link][3]

  • Imbach, K. et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[3][4] Scientific Reports. [Link]

  • Banting, G.S. et al. (2005).[5] CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[2][3][6][7] Human Molecular Genetics. [https://academic.oup.com/hmg/article/1

Sources

minimizing NVS-CECR2-1 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers utilizing the chemical probe NVS-CECR2-1 . This guide prioritizes experimental rigor, distinguishing between on-target phenotypic effects and off-target cytotoxicity.

Status: Operational | Tier: Advanced Research Support Topic: Minimizing Toxicity & Optimizing Long-Term Dosing

Core Directive: The "Toxicity" vs. "Efficacy" Paradox

Executive Summary: NVS-CECR2-1 is a high-affinity probe (


 = 80 nM) for the bromodomain of CECR2  (Cat Eye Syndrome Chromosome Region, Candidate 2).[1]

Critical Warning: In long-term studies, "toxicity" is often a misnomer. You must distinguish between three distinct phenomena:

  • Chemical Toxicity (Off-Target): Non-specific killing caused by high concentrations (>1 µM) or solvent effects.

  • Physical Stress: NVS-CECR2-1 has poor aqueous solubility . Micro-precipitation in long-term culture settles on cells, causing physical stress and membrane damage.

  • On-Target Growth Arrest: CECR2 inhibition can induce apoptosis or cell cycle arrest in specific cancer lineages (e.g., SW48 colorectal cells). This is efficacy, not toxicity.

Experimental Protocols (Standard Operating Procedures)
SOP-01: Solubility Management & Dosing

Objective: Prevent physical cytotoxicity caused by compound precipitation in long-term culture ( >48 hours).

ParameterSpecificationTechnical Rationale
Max Recommended Dose 1.0 µM Selectivity drops significantly above 1 µM; risk of off-target BRD binding increases [1].
Stock Solvent DMSO (anhydrous)Max solubility is ~100 mM in DMSO.
Working Solution Intermediate dilutionDo not add 10 mM stock directly to media. Create a 1000x intermediate in media, vortex immediately, then add to culture.
Refresh Rate Every 48 HoursThe compound is stable, but micro-precipitates form over time. Full media exchange is required, not just "top-up."
SOP-02: The "Gold Standard" Validation Workflow

Objective: Conclusively determine if observed cell death is on-target or off-target. Required Reagents:

  • Probe: NVS-CECR2-1

  • Negative Control: NVS-CECR2-1-N (Inactive analog) [2]

Protocol:

  • Seed Cells: Triplicate plates (Probe, Negative Control, DMSO Vehicle).

  • Dose: Treat at 0.1 µM (optimal on-target range) and 1.0 µM (selectivity limit).

  • Monitor: Measure viability at 72h and 120h (ATP-based assay, e.g., CellTiter-Glo).

  • Interpretation:

    • Scenario A: Probe kills, Control lives

      
      On-Target Effect  (CECR2 dependency).
      
    • Scenario B: Probe kills, Control kills

      
      Chemical Toxicity  (Dose too high or cell line is hypersensitive).
      
Mechanism of Action & Pathway Visualization

Understanding the target is essential for interpreting "toxicity." CECR2 is a component of the CERF Complex (CECR2-containing Remodeling Factor), which regulates chromatin accessibility via SNF2L (SMARCA1).[2]

CECR2_Mechanism CECR2 CECR2 Protein (Bromodomain) CERF CERF Complex (Chromatin Remodeler) CECR2->CERF Forms Complex SNF2L SNF2L (ATPase Subunit) SNF2L->CERF Chromatin Chromatin (Nucleosomes) CERF->Chromatin Remodels Outcome1 Neurulation & Development Chromatin->Outcome1 Regulates Outcome2 DNA Damage Response (gamma-H2AX inhibition) Chromatin->Outcome2 Modulates Probe NVS-CECR2-1 (Inhibitor) Probe->CECR2 Blocks BRD (Kd = 80nM)

Figure 1: The CECR2 bromodomain recruits the CERF complex to acetylated chromatin. NVS-CECR2-1 competitively inhibits this recruitment, impacting chromatin remodeling and DNA damage responses.

Troubleshooting Logic (Decision Tree)

Use this flowchart when cell viability drops unexpectedly during your experiment.

Troubleshooting_Flow Start Observation: Significant Cell Death / Viability Drop CheckDose Is Concentration > 1.0 µM? Start->CheckDose ReduceDose Action: Reduce to 0.1 - 0.5 µM (Selectivity Threshold) CheckDose->ReduceDose Yes CheckControl Experiment: Test Negative Control (NVS-CECR2-1-N) CheckDose->CheckControl No ResultA Control = Healthy Probe = Toxic CheckControl->ResultA ResultB Control = Toxic Probe = Toxic CheckControl->ResultB ConclusionA Mechanism Confirmed: On-Target Efficacy (CECR2 Dependency) ResultA->ConclusionA ConclusionB Artifact Confirmed: Off-Target / Solubility Issue ResultB->ConclusionB ActionB Action: Check Solubility (Precipitates) Change Media Frequency ConclusionB->ActionB

Figure 2: Diagnostic workflow to isolate the source of toxicity. The negative control is the primary determinant of experimental validity.

Frequently Asked Questions (FAQ)

Q1: I see crystals forming in my media after 24 hours. Is this normal?

  • Diagnosis: Yes, this is a known issue. NVS-CECR2-1 has poor solubility in aqueous buffers.

  • Solution: Do not exceed 0.5% DMSO final concentration. If crystals persist at 1 µM, lower the dose to 0.5 µM . The probe is potent enough (IC50 ~47 nM) to be effective at sub-micromolar levels [1].[1]

Q2: Can I use this probe for in vivo (animal) studies?

  • Answer: No. NVS-CECR2-1 has poor pharmacokinetic (PK) properties (high clearance, low solubility). It is strictly a chemical probe for in vitro cellular assays. Using it in vivo will likely result in toxicity due to the high vehicle load required to solubilize it, without achieving therapeutic exposure.

Q3: The cells are dying, but I need to study gene expression. What do I do?

  • Strategy: You are likely observing the "phenotypic window" closing.

    • Perform a time-course experiment. Capture RNA/Protein at 6h, 12h, and 24h —before the onset of apoptosis.

    • Use a caspase inhibitor (e.g., Z-VAD-FMK) only if you can prove it doesn't interfere with the CECR2 pathway, though this is risky.

    • Switch to the negative control (NVS-CECR2-1-N) to confirm the gene changes are absent there.

Q4: Does NVS-CECR2-1 inhibit other bromodomains like BRD4?

  • Technical Detail: It is highly selective. In a panel of 48 bromodomains, it showed no significant cross-reactivity [1].[1] However, at concentrations >5 µM , selectivity erodes, and you may begin to inhibit BET family proteins (BRD4), leading to massive cytotoxicity. Never exceed 1 µM.

References
  • Structural Genomics Consortium (SGC). NVS-CECR2-1: A Chemical Probe for CECR2.[3][4][5][6] SGC Probes.[3][4][5][7] [Link]

  • Structural Genomics Consortium (SGC). Chemical Probes Table (Listing Negative Control NVS-CECR2-1-N). SGC Data.[3][4][5][7] [Link]

  • Kim, J. et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[8][9] Scientific Reports, 10, 16365. [Link]

Sources

Technical Support Center: NVS-CECR2-1 Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NVS-CECR2-1 is a high-quality, potent (IC50 = 47 nM), and selective chemical probe for the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[1][2][3][4] It was developed by the Structural Genomics Consortium (SGC) in collaboration with Novartis.[1][3]

The Core Issue: Users frequently report "variability" or "lack of effect." In 90% of cases, this is not due to compound degradation, but rather misalignment between the probe’s mechanism and the experimental readout. Unlike broad-spectrum BET inhibitors (e.g., JQ1) that cause massive transcriptional arrest and apoptosis, NVS-CECR2-1 elicits subtle, specific chromatin remodeling changes that often do not manifest as acute cytotoxicity.

This guide addresses the three primary sources of variability: Solubility/Handling , Biological Context , and Assay Selection .[1]

Part 1: Compound Handling & Stability (The "Chemistry" Variable)[1]

NVS-CECR2-1 has poor aqueous solubility.[1][2] Variability in data often stems from "silent precipitation"—where the compound crashes out in cell culture media, reducing the effective concentration to zero.

Standardized Handling Protocol
ParameterSpecificationCritical Note
Molecular Weight 495.68 g/mol
Solubility (DMSO) ~50 mg/mL (100 mM)High. Soluble in organic solvent.[1]
Solubility (Aqueous) Very Low Critical Failure Point.
Storage -20°C (Solid/Solution)Avoid repeated freeze-thaw cycles (>3).[1]
Cell Culture DMSO Limit < 0.1% v/vHigher DMSO % can induce artifacts.[1]
Preventing "Silent Precipitation"

Issue: You treat cells at 10 µM, but the compound precipitates immediately upon hitting the media. Solution:

  • Acoustic Dispensing (Echo): If available, dispense nL volumes of compound directly into the well, then backfill with media.[1] This maximizes rapid dispersion.[1]

  • Pre-dilution Step: Do not pipette 100% DMSO stock directly into a large volume of cold media.[1]

    • Correct: Dilute stock 1:10 in intermediate media (warm), vortex immediately, then add to cells.

  • Visual Check: Inspect wells under 10x magnification 1 hour post-treatment. Crystalline debris indicates precipitation; data from these wells is invalid.[1]

Part 2: Biological Context & Mechanism (The "Target" Variable)[1]

NVS-CECR2-1 is not a general cytotoxic agent.[1] It specifically inhibits the interaction between the CECR2 bromodomain and acetylated histones (specifically H3K18ac and others), disrupting the CERF remodeling complex.

Is Your Cell Line Relevant?

Variability often arises because the cell line does not depend on CECR2 for survival.[1]

  • High Relevance: Neural lineage cells, specific metastatic breast cancers (NF-κB driven), and models of neural tube defects.[1]

  • Low Relevance: Many general epithelial cancer lines.[1]

The "Phenotypic Lag"

Chromatin remodeling inhibitors require time to alter the transcriptomic landscape.[1]

  • 24 Hours: Target engagement occurs (measurable by FRAP), but phenotypic changes are rarely visible.[1]

  • 72-96 Hours: Required window for proliferation or differentiation assays.[1]

Part 3: Troubleshooting & FAQs

Q1: "I treated my cells with 5 µM NVS-CECR2-1 for 24 hours, but I see no reduction in cell viability. Is the probe broken?"

A: Likely not. The probe is working, but your readout is inappropriate.

  • Explanation: CECR2 inhibition does not trigger immediate apoptosis in most cell lines.[1] It is a "fine-tuner" of chromatin accessibility, not a general transcriptional shut-off switch like BRD4 inhibitors.[1]

  • Corrective Action:

    • Switch Assays: Move from CellTiter-Glo (viability) to FRAP (Fluorescence Recovery After Photobleaching) to prove the drug entered the nucleus and bound the target.[1]

    • Check Gene Expression: Look for downregulation of specific targets (e.g., CSF1, CXCL1 in breast cancer models) rather than global death.[1]

Q2: "How do I validate that the observed effect is real and not an off-target artifact?"

A: You must use the designated negative control: NVS-CECR2-C .[1]

  • Protocol: Run side-by-side experiments.

    • Condition A: NVS-CECR2-1 (Active Probe)[1][5][6]

    • Condition B: NVS-CECR2-C (Negative Control)

  • Interpretation: If Condition B causes the same phenotype as Condition A, your result is an off-target artifact or toxicity from the chemical scaffold/DMSO.[1] The negative control is structurally similar but cannot bind the CECR2 bromodomain.[1][2]

Q3: "I see variability between technical replicates in my IC50 curves."

A: This is a classic sign of solubility issues or uneven evaporation.[1]

  • Troubleshooting:

    • Ensure the final DMSO concentration is identical in all wells (including the vehicle control).

    • Use a gas-permeable seal to prevent edge effects (evaporation) during the 72h incubation.[1]

    • Verify the compound hasn't crashed out (see Part 1).[1]

Part 4: Visualizing the Workflow

Diagram 1: Troubleshooting Decision Matrix

Use this flowchart to diagnose "failed" experiments.

Troubleshooting_NVS_CECR2_1 Start Issue: No Phenotype Observed Check_Solubility Step 1: Check Solubility (Microscopy check for crystals) Start->Check_Solubility Precipitation Crystals Visible Check_Solubility->Precipitation No_Precipitation Solution Clear Check_Solubility->No_Precipitation Action_Solubility Reduce Conc. or Improve Dilution Protocol Precipitation->Action_Solubility Check_Control Step 2: Negative Control (NVS-CECR2-C) No_Precipitation->Check_Control Control_Active Control has effect Check_Control->Control_Active Control_Inactive Control is inert Check_Control->Control_Inactive Action_OffTarget Result is Off-Target/Toxic. Invalid Experiment. Control_Active->Action_OffTarget Check_Assay Step 3: Assay Selection Control_Inactive->Check_Assay Viability_Assay Viability/Apoptosis Assay Check_Assay->Viability_Assay Chromatin_Assay FRAP / ChIP-seq / ATAC-seq Check_Assay->Chromatin_Assay Conclusion_Fail False Negative likely. CECR2 inhibition is rarely cytotoxic. Viability_Assay->Conclusion_Fail Conclusion_Success Valid Result. Proceed to biological interpretation. Chromatin_Assay->Conclusion_Success

Caption: Decision matrix for diagnosing experimental failure. Note that viability assays are often false negatives for CECR2 inhibition.[1]

Diagram 2: Mechanism of Action & Target Engagement

Understanding why FRAP is the superior validation method.

MOA_CECR2 Chromatin Acetylated Chromatin (H3K18ac) Complex CERF Complex (Chromatin Remodeling) Chromatin->Complex Recruits CECR2 CECR2 Protein (Bromodomain) CECR2->Chromatin Binds via BRD Transcription Gene Transcription (Neurulation/Metastasis) Complex->Transcription Activates Probe NVS-CECR2-1 (Inhibitor) Probe->CECR2 Blocks BRD Displaced CECR2 Displaced (Mobile in Nucleus) Probe->Displaced Induces Displaced->Chromatin Cannot Bind

Caption: NVS-CECR2-1 competes with chromatin for the CECR2 bromodomain. This displacement increases CECR2 mobility, which is why FRAP (measuring mobility) is the gold-standard validation assay.

References

  • Structural Genomics Consortium (SGC). NVS-CECR2-1: A chemical probe for CECR2.[1][2][3][6][7] [Link][1][3]

  • Imhof, A., et al. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells.[1] (Contextualizing cytotoxicity limitations). [Link]

  • Bio-Techne. NVS-CECR2-1 Negative Control (NVS-CECR2-C) Data. [Link][1]

Sources

Validation & Comparative

Introduction: CECR2 as an Epigenetic Target

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to NVS-CECR2-1 and GNE-886 as Chemical Probes for the CECR2 Bromodomain

Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a fascinating and complex protein that has garnered increasing interest as a therapeutic target. As a member of the bromodomain-containing protein family, CECR2 functions as an epigenetic "reader," recognizing acetylated lysine residues on histones and other proteins.[1] This recognition is a critical event in the regulation of gene expression and DNA-templated processes.

CECR2 is a regulatory subunit of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeler that it forms with either SNF2L (SMARCA1) or SNF2H (SMARCA5).[2][3][4] This complex plays a crucial role in organizing nucleosomes, thereby controlling DNA accessibility for processes like transcription, replication, and DNA repair.[4] Beyond its role in chromatin architecture, CECR2 is implicated in the DNA damage response (DDR), where it is thought to modulate the formation of γ-H2AX foci, a key marker of DNA double-strand breaks.[2][3] Given its involvement in such fundamental cellular processes, the development of potent and selective inhibitors is paramount to dissecting its function and exploring its therapeutic potential. Two of the most prominent chemical probes developed for this purpose are NVS-CECR2-1 and GNE-886. This guide provides a detailed, data-driven comparison of these two inhibitors to aid researchers in their experimental design.

CECR2 Signaling and Functional Roles

The function of CECR2 is multifaceted, primarily revolving around its ability to recognize acetylated histones via its bromodomain. This interaction is central to its role in chromatin remodeling and has downstream effects on gene transcription and the DNA damage response. Recent studies have also linked CECR2 to the NF-κB signaling pathway, suggesting a role in inflammation and metastasis.[5][6]

CECR2_Pathway cluster_nucleus Nucleus Ac Acetylated Lysine (e.g., on Histones, RelA) CECR2 CECR2 Bromodomain Ac->CECR2 Binds CERF CERF Complex (CECR2 + SNF2L/H) CECR2->CERF Forms complex with SNF2L/H gamma_H2AX γ-H2AX Foci Formation CECR2->gamma_H2AX Inhibits Transcription Gene Transcription CECR2->Transcription Modulates Chromatin Chromatin CERF->Chromatin Remodels Chromatin->Transcription Regulates Access DNA_Damage DNA Double-Strand Break DNA_Damage->gamma_H2AX Induces NFkB NF-κB (RelA) NFkB->CECR2 Binds (when acetylated) Inhibitors NVS-CECR2-1 GNE-886 Inhibitors->CECR2 Inhibits Binding

CECR2 functional pathway and points of inhibition.

Head-to-Head Comparison: NVS-CECR2-1 vs. GNE-886

Both NVS-CECR2-1, developed by a collaboration between Novartis and the Structural Genomics Consortium (SGC), and GNE-886 from Genentech, are potent and selective inhibitors of the CECR2 bromodomain.[7][8] However, they possess distinct profiles in terms of potency, selectivity, and physical properties, which may make one more suitable than the other depending on the experimental context.

Biochemical and Cellular Potency

NVS-CECR2-1 demonstrates high-affinity binding to the CECR2 bromodomain with an IC50 of 47 nM in an AlphaScreen assay and a dissociation constant (KD) of 80 nM as measured by Isothermal Titration Calorimetry (ITC).[7][9] GNE-886 exhibits even greater biochemical potency, with a reported IC50 of 16 nM.[10] In a cellular context, NVS-CECR2-1 shows robust activity in a Fluorescence Recovery After Photobleaching (FRAP) assay at a concentration of 0.1 µM, indicating good target engagement in live cells.[3][7] GNE-886 has a reported cellular EC50 of 370 nM.[10]

Selectivity Profile

Selectivity is a critical parameter for a chemical probe, as off-target effects can confound experimental results.

  • NVS-CECR2-1 is described as highly selective, showing no cross-reactivity in a panel of 48 different bromodomains.[7] It also lacks significant activity against various kinases, proteases, and receptors.[7]

  • GNE-886 also demonstrates good selectivity. While it potently inhibits CECR2, it does show some activity against BRD9, albeit with a 100-fold lower potency (IC50 = 1.6 µM).[10] It was also screened against 35 kinases with no significant inhibition observed at 1 µM.[3]

Physicochemical Properties

A key differentiator between the two compounds is their solubility. NVS-CECR2-1 is noted for its poor solubility.[7] While its high potency allows it to be used at low concentrations in cellular assays (typically up to 1 µM), this could be a limiting factor in some applications.[7] In contrast, GNE-886 was optimized for its physicochemical properties and has a highly favorable kinetic solubility of 122 µM, making it a more tractable tool for a wider range of in vitro experiments.[3]

Data Summary
ParameterNVS-CECR2-1GNE-886Reference(s)
Biochemical Potency (IC50) 47 nM (AlphaScreen)16 nM (TR-FRET)[7][9][10]
Binding Affinity (KD) 80 nM (ITC)Not explicitly stated[7][9]
Cellular Potency 0.1 µM (FRAP)370 nM (EC50)[3][7][10]
Primary Off-Target None reported in BRD panelBRD9 (IC50 = 1.6 µM)[7][10]
Kinase Selectivity No major activityNo inhibition >20% at 1µM (35 kinases)[3][7]
Aqueous Solubility Poor122 µM (Kinetic)[3][7]
Negative Control Available Yes (NVS-CECR2-C)Not explicitly stated[7]

Experimental Methodologies

To properly utilize and interpret data generated with these inhibitors, understanding the assays used for their characterization is essential. Below are generalized protocols for key assays mentioned in the literature for NVS-CECR2-1 and GNE-886.

Inhibitor Screening Workflow

The discovery and characterization of bromodomain inhibitors typically follow a multi-step process, starting with a high-throughput biochemical screen, followed by secondary assays for validation and selectivity, and finally, cellular assays to confirm on-target activity in a physiological context.

Inhibitor_Screening_Workflow HTS Primary Screen (e.g., AlphaScreen, TR-FRET) Biochemical IC50 Secondary Secondary Assays (e.g., ITC) Binding Affinity (KD) HTS->Secondary Hit Validation Selectivity Selectivity Profiling (e.g., BRD & Kinase Panels) Off-Target Identification Secondary->Selectivity Characterization Cellular Cellular Assays (e.g., NanoBRET, FRAP) Target Engagement & EC50 Selectivity->Cellular Lead Progression Phenotype Phenotypic Assays (e.g., Cytotoxicity, Clonogenic) Functional Outcomes Cellular->Phenotype Biological Effect

Generalized workflow for bromodomain inhibitor characterization.
Protocol 1: AlphaLISA®/AlphaScreen® Assay for IC50 Determination

This assay is a bead-based, no-wash immunoassay used to measure the binding of the CECR2 bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Principle: Donor beads, excited at 680 nm, generate singlet oxygen. If an Acceptor bead is in close proximity (~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm. In this assay, a biotinylated histone peptide binds to streptavidin-coated Donor beads, and a His-tagged CECR2 bromodomain binds to anti-His-coated Acceptor beads. Binding of CECR2 to the peptide brings the beads together, generating a signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Serially dilute the test inhibitor (NVS-CECR2-1 or GNE-886) in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: In a 384-well microplate, add:

    • 5 µL of diluted inhibitor.

    • 5 µL of a solution containing His-tagged CECR2 protein at a final concentration of ~20 nM.

    • 5 µL of a solution containing the biotinylated H4K12ac peptide at a final concentration of ~20 nM.

  • Incubation: Mix gently and incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Bead Addition: Add 10 µL of a pre-mixed slurry of anti-His AlphaLISA Acceptor beads and Streptavidin Donor beads (final concentration ~20 µg/mL each). Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an Alpha-capable plate reader (e.g., EnVision).

  • Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Isothermal Titration Calorimetry (ITC) for KD Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (CECR2 bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze purified CECR2 protein (e.g., 20 µM) and the inhibitor (e.g., 200 µM) extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5) to minimize buffer mismatch effects.

  • Instrument Setup: Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC). Load the CECR2 protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Equilibrate the system at 25°C. Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Acquisition: The instrument software records the heat change for each injection.

  • Data Analysis: Integrate the peaks of the raw data to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the KD, n, and ΔH.

Conclusion and Recommendations

Both NVS-CECR2-1 and GNE-886 are high-quality chemical probes that have significantly advanced the study of CECR2 biology. The choice between them should be guided by the specific requirements of the planned experiments.

  • GNE-886 is the more potent of the two inhibitors in biochemical assays and possesses superior solubility, making it an excellent choice for a wide range of in vitro applications, including structural biology and enzymatic assays where higher concentrations may be required. Its primary liability is the modest off-target activity on BRD9, which should be considered when interpreting cellular data.

  • NVS-CECR2-1 offers a slightly cleaner selectivity profile across the bromodomain family and, crucially, comes with a well-characterized inactive control compound (NVS-CECR2-C).[7] The availability of a negative control is a significant advantage, as it allows for rigorous validation that a cellular phenotype is due to CECR2 inhibition and not an off-target effect. Its poor solubility is a drawback but can be managed in many cell-based assays due to its high potency.

For researchers prioritizing maximal biochemical potency and solubility, GNE-886 is a strong candidate. For those focused on cellular studies where exquisite selectivity and the use of a negative control are paramount for validating a specific phenotype, NVS-CECR2-1 may be the more appropriate tool. Ultimately, the use of either of these excellent probes will enable further elucidation of the role of CECR2 in health and disease.

References

  • NVS-CECR2-1 - Structural Genomics Consortium. [Link]

  • Li, H., et al. (2012). Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein. PLoS ONE, 7(5), e37553. [Link]

  • Crawford, T. D., et al. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Medicinal Chemistry Letters, 8(7), 737–741. [Link]

  • Crawford, T. D., et al. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Medicinal Chemistry Letters. [Link]

  • NVS-CECR2-1 - Universal Biologicals. [Link]

  • Crawford, T. D., et al. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Medicinal Chemistry Letters, 8(7), 737–741. [Link]

  • Crawford, T. D., et al. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). OSTI.gov. [Link]

  • The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. (2024). PubMed. [Link]

  • The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands. (2024). bioRxiv. [Link]

  • CECR2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) | ACS Medicinal Chemistry Letters. [Link]

  • The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed Central. (2024). [Link]

  • Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC. (2020). [Link]

Sources

Technical Guide: NVS-CECR2-1 versus Pan-Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of epigenetic drug discovery, the distinction between pan-bromodomain inhibitors (e.g., broad-spectrum BET inhibitors like JQ1 or I-BET151) and selective chemical probes is the defining factor for mechanistic precision.

NVS-CECR2-1 represents a high-precision tool compound designed to target the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain exclusively. Unlike pan-inhibitors that indiscriminately suppress the BET family (BRD2/3/4/T) and often obscure specific biological phenotypes, NVS-CECR2-1 permits the isolation of CECR2-mediated chromatin remodeling events within the CERF (CECR2-containing Remodeling Factor) complex.

This guide provides a rigorous technical comparison, experimental protocols for validation, and the mechanistic logic required to deploy NVS-CECR2-1 effectively in chromatin biology.

Part 1: Chemical Biology Profile & Performance Comparison

The following data synthesizes structural genomics and biochemical profiling to contrast NVS-CECR2-1 with standard pan-bromodomain inhibitors.

Table 1: Comparative Technical Specifications
FeatureNVS-CECR2-1 (Selective Probe)Pan-BET / Broad Inhibitors (e.g., JQ1, Bromosporine)
Primary Target CECR2 Bromodomain BRD2, BRD3, BRD4, BRDT (BET Family)
Complex Association CERF Complex (with SNF2H/SNF2L)P-TEFb, Mediator, Super-Enhancers
Biochemical Potency (IC50) 47 nM (AlphaScreen)~50–100 nM (varies by specific analog)
Binding Affinity (Kd) 80 nM (ITC)~50–90 nM
Selectivity Profile >46-fold selective against 48 other bromodomains.[1]Broad coverage of BET family; Bromosporine hits >30 non-BET domains.
Key Off-Targets Negligible. (Weak thermal shifts at BRD4/BRD7, but no functional inhibition).[2]Frequently affects c-Myc transcription broadly; high toxicity.
Cellular Potency < 1.0 µM (FRAP/NanoBRET)< 0.5 µM
Mechanism of Action Displaces CECR2 from acetylated Histone H3/H4; disrupts ISWI-mediated sliding.Displaces BETs from super-enhancers; suppresses transcriptional elongation.
Selectivity Analysis

The critical differentiator is the phylogenetic coverage .

  • Pan-inhibitors: Function as "sledgehammers," collapsing super-enhancer structures globally.

  • NVS-CECR2-1: Functions as a "scalpel." It targets the CECR2 bromodomain which recruits the ISWI ATPase (SNF2L/SNF2H) to specific nucleosomes.

Expert Insight: When using NVS-CECR2-1, always utilize the negative control compound NVS-CECR2-C . This structurally related molecule lacks the key hydrogen-bonding motif required for the acetyl-lysine pocket, ensuring that any observed phenotype is due to bromodomain inhibition and not general chemical toxicity.

Part 2: Mechanistic Logic & Signaling Pathways

To understand why you would choose NVS-CECR2-1, you must visualize the specific chromatin remodeling complex it disrupts. CECR2 is not a transcriptional co-activator like BRD4; it is a component of the CERF complex , which regulates nucleosome spacing and neurulation.[3]

Diagram 1: The CERF Complex vs. BET Mechanism

This diagram illustrates the specific intervention point of NVS-CECR2-1 compared to the broad action of pan-inhibitors.

ChromatinRemodeling cluster_0 CERF Complex (ISWI Pathway) cluster_1 BET Complex (Super-Enhancers) CECR2 CECR2 (Bromodomain) SNF2L SNF2L/SNF2H (ATPase) CECR2->SNF2L Scaffolds Nucleosome Acetylated Nucleosome CECR2->Nucleosome Recruits Complex (via Ac-Lysine) Remodeling Chromatin Remodeling (Neurulation/DDR) SNF2L->Remodeling Activates NVS NVS-CECR2-1 NVS->CECR2 Blocks Binding (IC50: 47nM) BRD4 BRD4 (BET Family) NVS->BRD4 No Effect (>100x Selectivity) PTEFb P-TEFb (Kinase) BRD4->PTEFb Recruits PolII RNA Pol II BRD4->PolII Stimulates Elongation Transcription Transcriptional Elongation (c-Myc) PTEFb->Transcription Activates PanInhib Pan-BET Inhibitor (e.g., JQ1) PanInhib->BRD4 Global Disruption

Caption: NVS-CECR2-1 selectively disrupts the CERF remodeling complex without affecting BET-mediated transcriptional elongation.

Part 3: Experimental Protocols for Validation

Trustworthiness in chemical biology relies on target engagement . You cannot assume a phenotype is on-target without proving the compound binds CECR2 inside the nucleus.

Protocol A: Biochemical Selectivity (AlphaScreen)

Purpose: To verify the IC50 of NVS-CECR2-1 against the CECR2 bromodomain in a cell-free system. Principle: A bead-based proximity assay.[4] Donor beads (Streptavidin) bind biotinylated peptide; Acceptor beads (Ni-NTA) bind His-tagged CECR2. Inhibitor disrupts the proximity, reducing the singlet oxygen signal.

  • Reagents:

    • His-tagged CECR2 Bromodomain (100 nM stock).

    • Biotinylated H4K8ac or H3K14ac peptide (50 nM stock).

    • AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer).

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

  • Workflow:

    • Step 1: Dispense 5 µL of NVS-CECR2-1 (serial dilution in DMSO/Buffer) into a 384-well OptiPlate.

    • Step 2: Add 5 µL of His-CECR2 protein + 5 µL of Biotin-Peptide. Incubate for 30 min at RT.

    • Step 3: Add 10 µL of Donor/Acceptor bead mix (20 µg/mL final).

    • Step 4: Incubate for 60 min at RT in the dark.

    • Step 5: Read on EnVision Multilabel Plate Reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Validation Criteria:

    • Pass: IC50 ≈ 40–60 nM.

    • Fail: IC50 > 100 nM (Check protein quality or peptide acetylation status).

Protocol B: Cellular Target Engagement (FRAP)

Purpose: To prove NVS-CECR2-1 penetrates the nucleus and engages CECR2 on chromatin. Causality: A specific inhibitor will displace the protein from chromatin, increasing its mobility. The fluorescence recovery time (


) will decrease significantly.
  • Setup:

    • Cell Line: U2OS or HEK293T transfected with GFP-CECR2 (full length).

    • Control: Transfect a separate well with GFP-CECR2 and treat with DMSO.

  • Treatment:

    • Treat cells with 1.0 µM NVS-CECR2-1 for 1–2 hours.

    • Optional: Pre-treat with SAHA (2.5 µM) to increase global acetylation, enhancing the basal chromatin binding of CECR2 (making the inhibitor effect more dramatic).

  • Acquisition (Confocal Microscope):

    • Select a region of interest (ROI) within a nucleus (avoid nucleoli).

    • Bleach: Use 100% laser power (488 nm) for <200ms to bleach the ROI.

    • Recovery: Monitor fluorescence recovery every 0.5s for 60s.

  • Analysis:

    • Fit the recovery curve using a single-exponential equation.

    • Result: The

      
       for DMSO-treated CECR2 is typically slow (tight binding). Treatment with NVS-CECR2-1 should reduce 
      
      
      
      by >50% (indicating transition from chromatin-bound to freely diffusing).

Part 4: Workflow for Validating Selective Inhibitors

This decision tree guides the researcher through the logical steps of validating NVS-CECR2-1 in a new biological context.

Diagram 2: Validation Decision Tree

ValidationWorkflow Start Start: Phenotypic Screen Biochem 1. Biochemical Assay (AlphaScreen/ITC) Confirm IC50 < 100nM Start->Biochem Cellular 2. Cellular Engagement (FRAP / NanoBRET) Confirm Nuclear Penetration Biochem->Cellular Pass Invalid STOP Re-evaluate Target/Conc Biochem->Invalid Fail Specific 3. Specificity Check Use NVS-CECR2-C (Neg Ctrl) Is phenotype lost? Cellular->Specific Engagement Confirmed Cellular->Invalid No Shift PanCheck 4. Pan-Inhibitor Contrast Compare vs. JQ1 Are phenotypes distinct? Specific->PanCheck Yes (Ctrl is inactive) Specific->Invalid No (Ctrl is active) Valid VALIDATED MECHANISM Proceed to ChIP-Seq/RNA-Seq PanCheck->Valid Distinct Phenotypes PanCheck->Invalid Identical (Off-target?)

Caption: Step-by-step validation logic to ensure observed effects are CECR2-mediated.

References

  • Structural Genomics Consortium. (2018). NVS-CECR2-1: A chemical probe for CECR2.[2][5][6] The SGC.[6][7] [Link][5]

  • Banting, G. S., et al. (2005).[8][9] CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[2][8][10][11] Human Molecular Genetics, 14(4), 513-524.[10] [Link]

  • Imbach, K. J., et al. (2020). Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. Scientific Reports, 10, 16330.[3][12] [Link]

  • Bamborough, P., & Chung, C. W. (2015).[12] Fragments in bromodomain drug discovery. MedChemComm, 6(9), 1587-1604.[12] [Link]

  • GNE-886 Authors. (2018). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). Journal of Medicinal Chemistry. [Link]

Sources

Independent Validation Guide: NVS-CECR2-1 Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

NVS-CECR2-1 is the current "gold standard" chemical probe for the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2). Developed by Novartis in collaboration with the Structural Genomics Consortium (SGC), it is preferred for its high specificity against the BET family (BRD2/3/4), a common liability in early epigenetic probes.

Verdict: Validated for use in chromatin displacement assays and DNA damage response (DDR) studies. However, due to poor aqueous solubility , it requires strict adherence to low-concentration protocols (<1 µM) and the mandatory use of its matched negative control, NVS-CECR2-C .

Probe Profile & Comparative Analysis

To ensure scientific rigor, you must evaluate the probe against its negative control and the primary alternative, GNE-886 (Genentech).

Table 1: Technical Specifications & Competitor Comparison
FeatureNVS-CECR2-1 (Primary Probe)NVS-CECR2-C (Negative Control)GNE-886 (Alternative)
Origin SGC / NovartisSGC / NovartisGenentech
Target Affinity (

)
80 nM (ITC)Inactive (> 20 µM)~ 47 nM (

AlphaScreen)
Cellular Potency 0.1 µM (FRAP)Inactive0.1 - 0.5 µM
Selectivity >30-fold vs. BET family; Clean vs. 48 BRDsN/AHigh; minor activity on BRD9/TAF1
Solubility Poor (Use <1 µM)ModerateGood (122 µM)
Primary Utility Chromatin displacement, DDRValidating on-target toxicityHigh-concentration structural studies

Critical Insight: While GNE-886 has superior solubility, NVS-CECR2-1 is the community standard for cellular chromatin displacement due to its exceptionally slow off-rate, which provides a robust signal in FRAP assays despite low dosing.

Mechanistic Context: The CERF Complex

Understanding the target is prerequisite to validation. CECR2 is not a standalone protein; it functions as the regulatory subunit of the CERF Complex (CECR2-containing Remodeling Factor), recruiting the ATPase SNF2H (SMARCA5) to remodel chromatin.[1][2]

Diagram 1: CECR2 Signaling & Mechanism of Action

CECR2_Pathway cluster_complex CERF Complex CECR2 CECR2 (Bromodomain) SNF2H SNF2H (ATPase) CECR2->SNF2H heterodimerizes Chromatin Acetyl-Histone (H3K18ac / H4) CECR2->Chromatin reads/binds DDR DNA Damage Response (DDR) Chromatin->DDR regulates access H2AX γ-H2AX Foci Formation DDR->H2AX promotes Probe NVS-CECR2-1 (Inhibitor) Probe->CECR2 blocks BRD Probe->Chromatin displaces complex

Caption: NVS-CECR2-1 competitively inhibits CECR2 binding to acetylated histones, disrupting the CERF complex's ability to regulate DNA damage repair.

Validation Workflow & Protocols

Do not rely on a single assay. A self-validating system requires orthogonal confirmation: Biophysical (does it bind?)


Cellular  (does it enter cells?) 

Functional (does it work?).
Diagram 2: The Validation Decision Tree

Validation_Workflow Start Start Validation Step1 1. Thermal Shift (DSF) Check Tm shift Start->Step1 Decision1 ΔTm > 5°C? Step1->Decision1 Step2 2. FRAP Assay (Cellular Engagement) Decision1->Step2 Yes End_Fail FAIL Check Solubility/Target Decision1->End_Fail No Control Run NVS-CECR2-C (Negative Control) Step2->Control Must compare Step3 3. Chromatin Fractionation (Functional Displacement) Control->Step3 If Control = DMSO End_Valid VALIDATED Proceed to Phenotype Step3->End_Valid

Caption: Step-by-step validation logic. Failure at the FRAP stage often indicates solubility issues or lack of permeability.

Protocol A: Cellular FRAP (Fluorescence Recovery After Photobleaching)

Objective: Quantify the displacement of CECR2 from chromatin in live cells. Why this works: Bromodomains bound to chromatin recover slowly after photobleaching. An effective inhibitor (NVS-CECR2-1) increases mobility (faster recovery) by detaching the protein.

Materials:

  • GFP-tagged CECR2 (full length or BRD domain).

  • NVS-CECR2-1 (Stock: 10 mM in DMSO).

  • NVS-CECR2-C (Negative Control).[3]

  • U2OS or HEK293T cells.

Step-by-Step Methodology:

  • Transfection: Transfect cells with GFP-CECR2. Incubate 24 hours.

  • Treatment: Treat cells with 0.1 µM NVS-CECR2-1, NVS-CECR2-C, or DMSO for 1 hour.

    • Note: Do not exceed 1 µM.[4] Higher concentrations risk precipitation and off-target effects.

  • Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) to <10% initial intensity.

  • Acquisition: Measure fluorescence recovery every 0.5s for 60s.

  • Analysis: Calculate

    
     (half-time of recovery).
    
    • Success Criteria: NVS-CECR2-1 treated cells should show a significantly shorter

      
       (faster recovery) compared to DMSO and NVS-CECR2-C.
      
    • Expected Data: DMSO

      
      ; NVS-CECR2-1 
      
      
      
      .
Protocol B: Chromatin Fractionation (Western Blot)

Objective: Biochemical confirmation that CECR2 is physically removed from the chromatin fraction.

  • Lysis: Lyse treated cells (1 µM probe, 6 hours) in cytoskeleton (CSK) buffer containing 0.5% Triton X-100.

  • Separation: Centrifuge at low speed.

    • Supernatant: Soluble fraction (Cytoplasm + Nucleoplasm).

    • Pellet: Chromatin-bound fraction.[5]

  • Extraction: Wash pellet, then resuspend in high-salt buffer or sonicate to solubilize chromatin-bound proteins.

  • Blotting: Western blot both fractions for CECR2.

  • Validation: NVS-CECR2-1 treatment should shift CECR2 from the Pellet to the Supernatant compared to the negative control.

References

  • Structural Genomics Consortium. (2012). NVS-CECR2-1: A Chemical Probe for CECR2.[1][3][5] The SGC.[6][7] Link[5]

  • Crawford, T. D., et al. (2017).[8] GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2).[1][8][9] ACS Medicinal Chemistry Letters.[8][9] Link

  • Banting, G. S., et al. (2005).[10] CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L.[3][10] Human Molecular Genetics.[10] Link

  • Lee, S. K., et al. (2012).[11] Genome-wide screen of human bromodomain-containing proteins identifies Cecr2 as a novel DNA damage response protein.[11] Molecules and Cells.[3][4][6][10][11][12][13][14][15][16] Link

Sources

Precision Epigenetics: A Comparative Guide to Small Molecule Inhibitors of CECR2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) protein has emerged as a critical epigenetic regulator, particularly within the context of chromatin remodeling and DNA damage response (DDR).[1] As a key component of the CERF (CECR2-containing remodeling factor) complex, CECR2 utilizes its bromodomain (BRD) to recognize acetylated histones, thereby facilitating nucleosome sliding and transcriptional regulation.

For drug development professionals and researchers, targeting CECR2 offers therapeutic potential in Triple-Negative Breast Cancer (TNBC) and glioblastoma. This guide provides an objective, technical comparison of the primary small molecule inhibitors—NVS-CECR2-1 , GNE-886 , GSK232 , and DC-CBi-22 —analyzing their potency, selectivity, and utility in experimental workflows.

Part 1: Biological Context & Therapeutic Rationale[2]

The CECR2 Mechanism

CECR2 functions as the regulatory subunit of the ISWI ATPase SNF2L (SMARCA1).[1][2] Its bromodomain specifically reads acetylated lysine residues (KAc) on Histone H3 and H4 tails. This binding recruits the CERF complex to chromatin, enabling ATP-dependent nucleosome remodeling.

In disease states, CECR2 overexpression correlates with chemoresistance and metastasis. For instance, in breast cancer, CECR2 activates NF-κB signaling by binding acetylated RelA/p65, promoting immune suppression and metastasis.

Visualization: CECR2 Signaling & Inhibition

The following diagram illustrates the physiological role of CECR2 and the disruption caused by small molecule inhibitors.

CECR2_Pathway cluster_chromatin Chromatin Environment cluster_complex CERF Complex Histone Acetylated Histones (H3K9ac, H4Kac) CECR2 CECR2 Protein (Bromodomain) Histone->CECR2 Recruitment via Ac-Lys Binding DNA Genomic DNA SNF2L SNF2L (ATPase) CECR2->SNF2L Forms Complex CERF_Action Nucleosome Sliding / Chromatin Remodeling CECR2->CERF_Action Activates SNF2L->CERF_Action ATP Hydrolysis Inhibitor Small Molecule Inhibitor (e.g., GNE-886) Inhibitor->CECR2 Competitive Binding (Displaces Histone) Downstream Transcriptional Activation (NF-κB, DDR) CERF_Action->Downstream Promotes

Figure 1: Mechanism of CECR2-mediated chromatin remodeling and the competitive displacement mode of small molecule inhibitors.

Part 2: Inhibitor Landscape & Comparative Analysis

The development of CECR2 inhibitors has evolved from early probes with solubility limitations to highly potent, selective tools.

NVS-CECR2-1 (The Pioneer)

Developed by the Structural Genomics Consortium (SGC) and Novartis, this was the first high-quality chemical probe.

  • Mechanism: Binds the CECR2 bromodomain with high affinity.[1][3]

  • Limitations: Poor aqueous solubility and competition with DMSO (which mimics the acetyl-lysine ligand in the binding pocket) can complicate biochemical assays.

  • Best Use: Validating target engagement in cellular assays where high potency offsets solubility issues.

GNE-886 (The Selective Tool)

Developed by Genentech to address selectivity concerns common in non-BET bromodomain inhibitors.

  • Mechanism: A pyrrolopyridone-based inhibitor.[1][4][5]

  • Advantage: Exhibits >500-fold selectivity over the BET family (BRD4), preventing the confounding phenotypic effects associated with BET inhibition (e.g., "squashed" cell morphology).

  • Best Use: Phenotypic screening and precise dissection of CECR2 biology vs. BET biology.

GSK232 (The Optimized Probe)

Also known as (R)-55, this compound emerged from a divergent optimization campaign targeting ATAD2 and CECR2.[6][7]

  • Mechanism: Displaces a conserved network of water molecules in the binding pocket, a unique binding mode compared to standard KAc mimetics.[7]

  • Advantage: Excellent physicochemical properties and cell penetrance.[6][7]

  • Best Use: In vivo pharmacokinetic studies and complex cellular models.

DC-CBi-22 (The Potent Newcomer)

A recently disclosed inhibitor (2022) utilizing a 7H-pyrrolo[2,3-d] pyrimidine scaffold.

  • Advantage: Superior potency (single-digit nanomolar) and high selectivity against the closely related BPTF bromodomain.

Comparative Performance Metrics
FeatureNVS-CECR2-1GNE-886GSK232 ((R)-55)DC-CBi-22
Primary Target CECR2 BRDCECR2 BRDCECR2 BRDCECR2 BRD
Biochemical IC50 47 nM (AlphaScreen)20–40 nM (TR-FRET)~40 nM (TR-FRET)8.0 nM (AlphaScreen)
BET Selectivity Weak interaction (BRD4)> 20 µM (High)HighHigh
Solubility Low (DMSO competition)High (122 µM)ExcellentModerate
Cellular Activity FRAP @ 0.1 µMActiveCell PenetrantActive
Key Reference [1][2][3][4]

Part 3: Experimental Validation Protocols

To rigorously validate CECR2 inhibition, researchers must employ orthogonal assays: one for biochemical potency and one for cellular target engagement.

Protocol A: Biochemical Potency (TR-FRET)

Objective: Determine the IC50 of an inhibitor by measuring its ability to displace a biotinylated acetyl-histone peptide from the CECR2 bromodomain.

Reagents:

  • Recombinant CECR2 Bromodomain (His-tagged).

  • Biotinylated Histone H3 peptide (H3K9ac or H3K14ac).

  • Europium-labeled anti-His antibody (Donor).

  • APC-labeled Streptavidin (Acceptor).

Step-by-Step Workflow:

  • Preparation: Dilute inhibitor in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT) to 100x final concentration in a 384-well source plate.

  • Protein Addition: Add 5 µL of CECR2 protein (final conc. ~50 nM) to the assay plate.

  • Inhibitor Incubation: Transfer 50 nL of inhibitor using an acoustic dispenser (e.g., Echo). Incubate for 15 minutes at RT.

  • Peptide Mix: Add 5 µL of peptide/detection mix (Biotin-H3 peptide + Eu-Ab + APC-SA).

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure fluorescence on a multimode reader (Ex: 337 nm, Em: 665 nm/615 nm).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot % inhibition vs. log[inhibitor] to derive IC50.

Protocol B: Cellular Target Engagement (FRAP)

Objective: Confirm the inhibitor enters the nucleus and displaces CECR2 from chromatin in live cells.

Principle: GFP-tagged CECR2 binds chromatin, showing slow recovery after photobleaching. An inhibitor displaces it into the nucleoplasm, significantly speeding up recovery.

Visualization: FRAP Workflow

FRAP_Workflow Step1 Transfect Cells (GFP-CECR2) Step2 Treat with Inhibitor (1-6 hours) Step1->Step2 Step3 Photobleach ROI (High Intensity Laser) Step2->Step3 Step4 Monitor Recovery (Time-Lapse Imaging) Step3->Step4 Step5 Calculate t1/2 Step4->Step5 Outcome Fast Recovery = Chromatin Displacement Step5->Outcome

Figure 2: Fluorescence Recovery After Photobleaching (FRAP) workflow for validating intracellular CECR2 inhibition.

Step-by-Step Workflow:

  • Transfection: Transfect U2OS or HEK293 cells with a plasmid encoding GFP-CECR2 full-length or BRD-only.

  • Seeding: Plate cells in glass-bottom confocal dishes. Allow 24h for expression.

  • Treatment: Treat cells with the inhibitor (e.g., 1 µM GNE-886) or DMSO control for 1–4 hours.

  • Bleaching: On a confocal microscope, define a circular Region of Interest (ROI) within the nucleus. Bleach with 100% laser power for <500ms.

  • Acquisition: Immediately record recovery images every 0.5s for 60–120 seconds.

  • Analysis: Normalize fluorescence intensity (

    
    ). Fit to a single exponential association curve.
    
    • Result: A decrease in halftime of recovery (

      
      ) indicates successful chromatin displacement.
      

References

  • Structural Genomics Consortium. (2012). NVS-CECR2-1: A chemical probe for CECR2.[3][8] SGC Chemical Probes. [Link]

  • Genentech. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2).[1][4][5] ACS Medicinal Chemistry Letters. [Link]

  • GlaxoSmithKline. (2020). Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode. Journal of Medicinal Chemistry. [Link][6]

  • Shanghai Institute of Materia Medica. (2022). Discovery of a highly potent CECR2 bromodomain inhibitor with 7H-pyrrolo[2,3-d] pyrimidine scaffold. Bioorganic Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Researcher's Guide to the Safe Disposal of NVS-CECR2-1

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that pioneering research with novel compounds like NVS-CECR2-1 necessitates a proactive and rigorous approach to safety. This guide provides essential, immediate, and actionable procedures for the proper disposal of NVS-CECR2-1, a potent and selective CECR2 inhibitor. Our goal is to empower you, our partners in discovery, with the knowledge to maintain a safe laboratory environment while pushing the boundaries of science.

For novel research compounds, a specific Safety Data Sheet (SDS) is not always readily available.[1] In such instances, it is imperative to treat the substance as potentially hazardous with unknown toxicity.[1] This guide is therefore built upon established best practices for the disposal of uncharacterized small molecule inhibitors, ensuring a cautious and compliant approach.[1][2]

Core Principles of Disposal for Novel Research Chemicals

The disposal of any new chemical entity must be approached with the understanding that its full toxicological profile is likely not yet determined. Therefore, the following principles form the bedrock of a sound disposal plan:

  • Institutional Compliance is Paramount: Before proceeding with any disposal protocol, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[2] They will provide specific guidance tailored to your local regulations and facility capabilities.

  • Assume Hazard: In the absence of comprehensive safety data, treat NVS-CECR2-1 as a particularly hazardous substance.[1] This means all waste generated, including empty containers, contaminated personal protective equipment (PPE), and solutions, must be considered hazardous.

  • Segregation is Key: Never mix hazardous chemical waste with non-hazardous waste.[3] Proper segregation prevents accidental reactions and ensures that waste streams are managed correctly.

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during use. Minimizing exposure and preventing spills are the first lines of defense in a safe disposal workflow.

ParameterGuidelineRationale
Engineering Controls Handle solid NVS-CECR2-1 and prepare solutions in a certified chemical fume hood.To prevent inhalation of aerosols or dust and contain any potential spills.[4]
Personal Protective Equipment (PPE) Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).To protect skin and eyes from accidental contact.
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.To maintain compound integrity and prevent accidental release.

Step-by-Step Disposal Protocol for NVS-CECR2-1

This protocol provides a general framework. Your EHS department may have more specific requirements.

1. Waste Identification and Segregation:

  • Solid Waste: This includes any remaining solid NVS-CECR2-1, contaminated weigh boats or paper, and any PPE that has come into direct contact with the solid compound.

  • Liquid Waste: This encompasses all solutions containing NVS-CECR2-1. Be mindful of the solvents used (e.g., DMSO) as they may have their own disposal requirements.

  • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and flasks that have been in contact with NVS-CECR2-1 should be considered hazardous waste.

2. Waste Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[5] These containers should be provided by or approved by your EHS department.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "NVS-CECR2-1," and the approximate concentration and quantity.[5] Include the date of waste generation and the name of the principal investigator.[5]

  • Container Compatibility: Ensure that the waste container material is compatible with the solvents used in your NVS-CECR2-1 solutions.

3. Decontamination of Non-Disposable Items:

  • Glassware and Equipment: Any non-disposable items that have come into contact with NVS-CECR2-1 should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) that can solubilize the compound, followed by a thorough wash with soap and water.

  • Decontamination Waste: The initial solvent rinse should be collected and disposed of as hazardous liquid waste.

4. Final Disposal:

  • EHS Coordination: Once your waste containers are full, contact your institution's EHS department to arrange for pickup. Do not dispose of any NVS-CECR2-1 waste down the drain or in the regular trash.[3][5]

  • Documentation: Maintain a log of all NVS-CECR2-1 waste generated, including quantities and dates of disposal.

Visualizing the Disposal Workflow

To further clarify the process, the following diagram illustrates the decision-making and procedural flow for the safe disposal of NVS-CECR2-1.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure start Start: NVS-CECR2-1 Experiment ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated segregate Segregate Waste Types waste_generated->segregate solid_waste Solid Waste (Unused compound, contaminated items) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions containing NVS-CECR2-1) collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid labware Contaminated Labware (Pipette tips, tubes) labware->collect_solid segregate->solid_waste Solid segregate->liquid_waste Liquid segregate->labware Contaminated contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs decontaminate Decontaminate Reusable Items collect_decon Collect Decontamination Rinse as Liquid Hazardous Waste decontaminate->collect_decon collect_decon->collect_liquid end End: Safe & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for NVS-CECR2-1.

Conclusion: A Partnership in Safety

As your trusted partner, we are committed to providing not only cutting-edge research tools but also the critical information needed to use them safely and responsibly. The potent and selective nature of NVS-CECR2-1 as a CECR2 inhibitor makes it a valuable tool in research.[6][7] By adhering to these disposal guidelines and maintaining open communication with your institution's EHS department, you contribute to a culture of safety that is essential for scientific advancement.

References

  • NVS-CECR2-1. (n.d.). Structural Genomics Consortium. Retrieved February 7, 2024, from [Link]

  • CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

  • NVS-CECR2-1 (5744) by Tocris, Part of Bio-Techne. (n.d.). Bio-Techne. Retrieved February 7, 2024, from [Link]

  • An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Killing cancer cells by blocking their waste disposal. (2021, November 8). SciLifeLab. Retrieved February 7, 2024, from [Link]

  • New system triggers cellular waste disposal. (2024, February 26). ScienceDaily. Retrieved February 7, 2024, from [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved February 7, 2024, from [Link]

  • Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials. (2021, January 26). PMC. Retrieved February 7, 2024, from [Link]

  • NVS-CECR2-1. (2026, January 8). Labchem. Retrieved February 7, 2024, from [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube. Retrieved February 7, 2024, from [Link]

  • New selective BET inhibitor with improved safety profile identified. (2024, February 19). BioWorld. Retrieved February 7, 2024, from [Link]

  • Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells. (2020, October 1). PMC. Retrieved February 7, 2024, from [Link]

  • New System Triggering Cellular Waste Disposal Developed. (2024, February 22). Technology Networks. Retrieved February 7, 2024, from [Link]

  • Reported DNA repair protein CECR2, which is associated with neural tube defects in mice, is not required for double-strand break repair in primary neurospheres. (2020, October). PubMed. Retrieved February 7, 2024, from [Link]

  • NVS-CECR2-1. (n.d.). The Chemical Probes Portal. Retrieved February 7, 2024, from [Link]

Sources

Personal protective equipment for handling NVS-CECR2-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

NVS-CECR2-1 is a potent, selective chemical probe inhibiting the CECR2 bromodomain (IC50 = 47 nM).[1][2] While it exhibits low acute toxicity in specific cellular assays, its status as an epigenetic modulator combined with its standard formulation in Dimethyl Sulfoxide (DMSO) necessitates a Biosafety Level 2 (BSL-2) equivalent handling approach.

The Core Risk: The primary hazard is not just the compound, but the DMSO vehicle effect . DMSO is a potent solvent that permeates the stratum corneum, potentially carrying the dissolved NVS-CECR2-1 directly into the systemic circulation. Standard laboratory gloves often fail against DMSO, creating a false sense of security.

Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with task-specific barrier protection protocols.

Protection ZoneComponentSpecificationScientific Rationale
Hand Protection Primary Glove Nitrile (0.12 mm / 5 mil minimum) Provides tactile sensitivity for pipetting; protects against dry powder.
Secondary Glove Nitrile (Long Cuff) OR Butyl Rubber Critical: DMSO permeates standard nitrile in <5 minutes. Double-gloving creates a sacrificial layer, allowing time to doff contaminated outer gloves before breakthrough occurs.
Respiratory Engineering Control Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Prevents inhalation of aerosolized powder during weighing. NVS-CECR2-1 is a potent bioactive agent; inhalation bypasses first-pass metabolism.
Ocular Eye Wear Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient for liquid handling. DMSO splashes track around glasses; goggles seal the orbital area.
Body Lab Coat Tyvek® or Poly-coated apron Cotton lab coats absorb DMSO, holding the hazard against the skin. Impervious aprons prevent saturation.
Operational Protocol: Reconstitution & Handling

Objective: Safely reconstitute NVS-CECR2-1 solid powder into a stock solution (typically 10 mM in DMSO) without exposure or compound degradation.

Phase 1: Preparation
  • Equilibration: Remove the vial from -20°C storage. Allow it to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator before opening.

    • Why? Opening a cold vial introduces condensation, which degrades the compound and causes powder to clump, increasing weighing errors.

  • Static Control: Use an ionizing fan or anti-static gun on the vial and spatula.

    • Why? Small molecule powders are highly electrostatic. Without control, particles will repel the spatula and aerosolize, contaminating the workspace.

Phase 2: Solvation (The High-Risk Step)
  • Solvent Addition: Add anhydrous DMSO directly to the original product vial if possible, rather than transferring solid.

  • Vortexing: Cap tightly. Vortex in short bursts (5 seconds).

    • Caution: DMSO solvation is exothermic. Ensure the vial does not over-pressurize.

  • Aliquotting: Immediately dispense the stock solution into single-use, amber glass or high-quality polypropylene vials.

    • Why? Repeated freeze-thaw cycles precipitate the compound. Amber glass protects against photodegradation.

Phase 3: Waste Management
  • Liquids: Dispose of all NVS-CECR2-1/DMSO solutions as Hazardous Chemical Waste (halogenated/non-halogenated solvent stream depending on local regulations).

  • Solids: Pipette tips and vials must be treated as solid hazardous waste. Do not place in regular trash.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the NVS-CECR2-1 workflow.

NVS_Handling_Protocol cluster_handling Active Handling Zone (Fume Hood) Start Start: Remove NVS-CECR2-1 from -20°C Storage Equilibrate Equilibrate to RT (Desiccator, 20 mins) Start->Equilibrate PPE_Check PPE Check: Double Nitrile Gloves + Goggles Equilibrate->PPE_Check Open Open Vial (Anti-static precautions) PPE_Check->Open Solvate Add DMSO (Caution: Exothermic) Open->Solvate Aliquot Aliquot to Single-Use Vials Solvate->Aliquot Freeze Store Aliquots at -20°C or -80°C Aliquot->Freeze Disposal Disposal: Hazardous Chemical Waste Aliquot->Disposal Tips/Waste

Caption: Operational lifecycle for NVS-CECR2-1, emphasizing thermal equilibration and PPE verification points.

Emergency Response Procedures

Scenario A: Skin Exposure (DMSO Solution)

  • Immediate Action: Do not scrub. Scrubbing increases circulation and absorption.

  • Flush: Rinse gently with copious amounts of water for 15 minutes. Soap may be used after initial rinsing.

  • Medical: Report the concentration (e.g., "10 mM in DMSO") to medical personnel. The DMSO vehicle makes this a systemic exposure risk, not just a topical burn.

Scenario B: Spillage (Powder)

  • Containment: Cover the spill with a damp paper towel (to prevent aerosolization).

  • Cleanup: Wipe up using a dedicated solvent (ethanol or methanol) followed by soap and water.

  • Disposal: Place all cleanup materials in a sealed hazardous waste bag.

References
  • Structural Genomics Consortium (SGC). "NVS-CECR2-1: A Chemical Probe for CECR2." SGC Probes.[Link]

  • University of Lausanne (UNIL). "Dimethyl Sulfoxide (DMSO) Safety & Glove Permeation Data." Occupational Health and Safety.[Link][1][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVS-CECR2-1
Reactant of Route 2
NVS-CECR2-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.